(R)-3-amino-3-phenylpropanoic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEBCTCOPRULFS-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83649-48-3 | |
| Record name | Benzenepropanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83649-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-amino-3-phenylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (R)-3-amino-3-phenylpropanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-amino-3-phenylpropanoic acid hydrochloride, a chiral derivative of β-phenylalanine, is a compound of interest in pharmaceutical research and development. Its structural similarity to endogenous molecules and the presence of a chiral center make it a valuable building block in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and quality control. This document provides a comprehensive overview of the key physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.
Physicochemical Data Summary
The following table summarizes the known physicochemical properties of this compound and its corresponding free acid. Data for the enantiomeric (S)-hydrochloride form is also included for comparative purposes, as properties such as melting point and solubility are expected to be similar between enantiomers.
| Property | This compound | (R)-3-amino-3-phenylpropanoic Acid (Free Acid) | (S)-3-amino-3-phenylpropanoic Acid Hydrochloride (for comparison) |
| Molecular Formula | C₉H₁₂ClNO₂[1] | C₉H₁₁NO₂[2] | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol | 165.19 g/mol [2] | 201.65 g/mol |
| CAS Number | 83649-48-3[1][3] | 13921-90-9[2][4] | Not explicitly found |
| Appearance | White to light yellow crystalline powder[3] | White to almost white powder or crystal[4] | Not explicitly found |
| Melting Point | 163-180 °C[3] | 211 °C (decomposes)[4] | 247-250 °C (decomposes) |
| Solubility | Expected to be soluble in water.[5] | Slightly soluble in water.[6] | Soluble in water. |
| pKa | Not experimentally determined. | A related compound, (S)-3-amino-3-phenylpropanoic acid, has a predicted pKa of 3.45.[7] | Not experimentally determined. |
| Specific Optical Rotation | Not explicitly found. | [α]D²⁰ = +6.0 to +8.0° (c=1, H₂O)[4] | [α]D²⁰ = -6.0 to -8.0° (c=1, water) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures applicable to compounds of this class.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus, such as a Mel-Temp.[8][9]
Methodology:
-
Sample Preparation: A small amount of the dry this compound is finely ground. The open end of a capillary tube is tapped into the powder until a sample column of 2-3 mm is obtained.[9][10] The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end.[9][10]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[11]
-
Initial Determination (Optional): For an unknown compound, a rapid heating rate is used to determine an approximate melting range.
-
Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[9]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[9]
Solubility Determination
The solubility of this compound can be assessed qualitatively in various solvents.
Methodology:
-
Preparation: Approximately 25 mg of the compound is placed into a small test tube.[12]
-
Solvent Addition: 0.75 mL of the desired solvent (e.g., water, ethanol, dichloromethane) is added in portions.[12]
-
Observation: After each addition, the test tube is vigorously shaken.[12] The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some solid remains, and "insoluble" if it does not appear to dissolve.
-
Acid/Base Solubility: For a compound like an amine hydrochloride, its basic nature can be confirmed by its solubility in acidic solutions.[13][14][15]
pKa Determination by Titration
The acid dissociation constant (pKa) is determined by acid-base titration, monitoring the pH change of a solution of the compound upon addition of a titrant.[16][17]
Methodology:
-
Solution Preparation: A solution of known concentration of this compound is prepared in deionized water.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[16]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[16][18]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.[16][18]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the buffer region on the curve.[19]
Optical Rotation Measurement
The optical rotation is measured using a polarimeter to determine the extent to which the chiral molecule rotates plane-polarized light.[20][21][22]
Methodology:
-
Instrument Preparation: The polarimeter is turned on and allowed to warm up for at least 10 minutes.[23] The instrument is zeroed using a blank cell containing only the solvent.[23]
-
Sample Preparation: A precise concentration of this compound is prepared in a suitable solvent (e.g., water).[24]
-
Measurement: The sample solution is carefully transferred to a polarimeter cell, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed rotation (α) is measured.[23]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[23][24] [α] = α / (l * c) where:
Visualizations
The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a chiral amine hydrochloride like this compound.
Caption: Experimental workflow for physicochemical characterization.
References
- 1. 3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE, (R)- [drugfuture.com]
- 2. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. th.hspchem.com [th.hspchem.com]
- 4. (R)-3-Amino-3-phenylpropionic Acid | 13921-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 17. scribd.com [scribd.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. phytojournal.com [phytojournal.com]
- 21. torontech.com [torontech.com]
- 22. uwm.edu.pl [uwm.edu.pl]
- 23. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 24. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Molecular Structure of (R)-3-Amino-3-phenylpropanoic Acid HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of (R)-3-amino-3-phenylpropanoic acid hydrochloride. Due to the limited availability of specific experimental data in the public domain for this particular salt, this guide synthesizes information from spectral data of the free base, general principles of organic chemistry, and synthetic methods for structurally related compounds.
Chemical Structure and Properties
This compound is the hydrochloride salt of the (R)-enantiomer of 3-amino-3-phenylpropanoic acid, a β-amino acid. The presence of a chiral center at the C3 position gives rise to its specific stereochemistry, which is crucial for its biological activity and application in chiral synthesis.
Molecular Formula: C₉H₁₂ClNO₂
Molecular Weight: 201.65 g/mol
CAS Number: 83649-48-3[1]
Synonyms: (R)-β-Phenylalanine hydrochloride, (R)-3-Amino-3-phenylpropionic acid hydrochloride
The molecule consists of a phenyl group and a carboxylic acid group attached to a three-carbon chain. The amino group is situated at the third carbon, which is the chiral center. In the hydrochloride salt, the amino group is protonated to form an ammonium chloride salt.
Below is a 2D representation of the molecular structure.
Caption: 2D Structure of (R)-3-amino-3-phenylpropanoic acid HCl
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 211 °C (decomposes) (for free base) | [2] |
| Optical Activity | [α]/D +6.0 to +8.0 deg (c=1, H₂O) (for free base) | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of (R)-3-amino-3-phenylpropanoic acid HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H-NMR spectrum of (R)-3-amino-3-phenylpropionic acid in D₂O with trace amounts of DCl provides insight into the proton environment of the molecule.[4] The DCl mimics the acidic conditions of the hydrochloride salt, leading to protonation of the amino group.
¹H-NMR (D₂O, trace DCl)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.5 | t | 1H | Methine proton (-CH(NH₃⁺)-) |
| ~3.0 | d | 2H | Methylene protons (-CH₂-COOH) |
Interpretation:
-
The multiplet around 7.4 ppm is characteristic of the protons on the phenyl ring.
-
The triplet at approximately 4.5 ppm corresponds to the methine proton at the chiral center, coupled to the adjacent methylene protons.
-
The doublet around 3.0 ppm is assigned to the methylene protons, which are diastereotopic and coupled to the methine proton.
¹³C-NMR:
A predicted ¹³C-NMR spectrum would show signals for the carboxyl carbon, the carbons of the phenyl ring, the methine carbon, and the methylene carbon. Specific experimental data for the hydrochloride salt is not currently available.
Mass Spectrometry (MS)
Mass spectrometry of (R)-3-amino-3-phenylpropanoic acid would likely proceed via electrospray ionization (ESI). The expected molecular ion peak [M+H]⁺ for the free base would be at m/z 166.19.
Expected Fragmentation Pattern:
While a detailed experimental mass spectrum for the hydrochloride salt is not available, common fragmentation patterns for amino acids can be predicted.
Caption: Predicted MS Fragmentation
Key fragmentation pathways would likely involve:
-
Loss of water (H₂O) from the carboxylic acid group.
-
Decarboxylation (loss of COOH) .
-
Loss of ammonia (NH₃) from the protonated amino group.
-
Formation of the tropylium ion (C₇H₇⁺) , a common fragment for compounds containing a benzyl group.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and purification of (R)-3-amino-3-phenylpropanoic acid HCl are not readily found in peer-reviewed literature. However, a general approach can be outlined based on established chemical principles and methods for similar compounds.
Synthesis
A common route to β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt. For the synthesis of the (R)-enantiomer, a chiral auxiliary or an enzymatic resolution step would be necessary.
A plausible synthetic workflow is outlined below.
Caption: General Synthetic Workflow
Protocol Outline:
-
Synthesis of the Racemic Free Base: Reacting benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating. The product precipitates upon cooling.
-
Chiral Resolution: The racemic mixture is reacted with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a derivative) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
-
Liberation of the Free Amino Acid: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free amino acid.
-
Formation of the Hydrochloride Salt: The purified (R)-3-amino-3-phenylpropanoic acid is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The hydrochloride salt will precipitate and can be collected by filtration.
Purification
The final product, (R)-3-amino-3-phenylpropanoic acid HCl, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC), melting point analysis, and NMR spectroscopy.
Crystallographic Data
As of the date of this document, no publicly available crystallographic data (e.g., CIF files) for this compound has been identified in major databases such as the Cambridge Structural Database (CSD). Therefore, a detailed analysis of bond lengths, bond angles, and crystal packing is not possible at this time. Such data would be invaluable for understanding the solid-state conformation and intermolecular interactions of this molecule.
Biological Context and Applications
(R)-3-amino-3-phenylpropanoic acid and its derivatives are valuable building blocks in medicinal chemistry. They are precursors to various pharmaceuticals and are used in peptide synthesis to introduce unnatural amino acid residues. No specific signaling pathways involving (R)-3-amino-3-phenylpropanoic acid HCl have been detailed in the literature that would warrant a signaling pathway diagram.
Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of specific experimental data for the hydrochloride salt necessitates reliance on general principles and data from related compounds. For rigorous research and development, experimental validation of the properties and protocols described herein is essential.
References
Navigating the Solubility Landscape of (R)-3-amino-3-phenylpropanoic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (R)-3-amino-3-phenylpropanoic acid hydrochloride, a chiral intermediate of significant interest in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. While specific quantitative public data is limited, this document outlines the established methodologies for determining its solubility and presents a framework for generating and interpreting this crucial data.
Solubility Data Profile
Precise, publicly available quantitative solubility data for this compound is scarce. Qualitative assessments indicate that the hydrochloride salt of 3-amino-3-phenylpropanoic acid is generally considered to be soluble in water.[1] For drug development purposes, however, a quantitative understanding across a range of relevant solvents and conditions is essential. The following table provides a template for the systematic collection and presentation of such data, which should be determined experimentally.
Table 1: Illustrative Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (g/L) | Method |
| Deionized Water | 25 | Value to be determined | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | Value to be determined | Shake-Flask |
| Methanol | 25 | Value to be determined | Shake-Flask |
| Ethanol | 25 | Value to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Value to be determined | Shake-Flask |
| Deionized Water | 37 | Value to be determined | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | Value to be determined | Shake-Flask |
Note: The values in this table are placeholders and must be determined through experimental measurement.
Experimental Protocols for Solubility Determination
The determination of thermodynamic solubility is a cornerstone of physicochemical characterization. The shake-flask method is a widely recognized and reliable technique for this purpose.[2]
Thermodynamic Solubility Determination via Shake-Flask Method
This protocol details the steps for measuring the equilibrium solubility of this compound.
Apparatus and Reagents:
-
This compound (of known purity)
-
Selected solvents (e.g., water, ethanol, phosphate buffer)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached with the solid phase.[2]
-
Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, centrifuge the sample at a high speed.[3]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3][4] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Data Calculation: Calculate the solubility of the compound in the chosen solvent, expressed in units such as g/L or mg/mL, taking into account the dilution factor.
Visualizing Experimental and Logical Workflows
Diagrams are provided below to illustrate the experimental workflow for solubility determination and a logical framework for decision-making based on the obtained solubility data.
Caption: Experimental workflow for thermodynamic solubility determination.
Caption: Decision-making based on solubility data in drug development.
References
spectroscopic analysis of (R)-3-amino-3-phenylpropanoic acid hydrochloride
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the analytical techniques used to characterize this compound, including detailed experimental protocols and tabulated spectral data.
Introduction
(R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-Phenylalanine, is a chiral non-proteinogenic amino acid. Its hydrochloride salt is a common form used in research and development due to its stability and solubility. Accurate structural elucidation and purity assessment are critical for its application in pharmaceutical synthesis and biological studies. This guide details the standard spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following sections summarize the expected spectroscopic data for (R)-3-amino-3-phenylpropanoic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O), in which the hydrochloride salt is soluble.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 - 7.55 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.60 | Triplet | 1H | Methine proton (CH-N) |
| ~3.00 | Doublet of doublets | 2H | Methylene protons (CH₂) |
Note: Data is based on typical values for this structural motif. The spectrum for (R)-3-Amino-3-phenylpropionic Acid in D₂O containing DCl provides a reference for these assignments.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | Carbonyl carbon (C=O) |
| ~135 | Quaternary aromatic carbon (C-CH) |
| ~129.5 | Aromatic carbons (CH) |
| ~129.0 | Aromatic carbons (CH) |
| ~127.0 | Aromatic carbons (CH) |
| ~55 | Methine carbon (CH-N) |
| ~40 | Methylene carbon (CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the solid-state sample is typically acquired.
Table 3: IR Absorption Bands for 3-amino-3-phenylpropanoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 (broad) | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Ammonium salt) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C bending |
| ~1580 | Medium | N-H bending (Amine salt) |
| ~1400 | Medium | O-H bending |
| ~750, ~700 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |
Note: Data is representative for 3-amino-3-phenylpropionic acid and its hydrochloride salt.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a common technique for this type of compound.
Table 4: Mass Spectrometry Data for (R)-3-amino-3-phenylpropanoic acid
| m/z (Mass-to-Charge Ratio) | Ion |
| 166.08 | [M+H]⁺ |
| 149.08 | [M-NH₃+H]⁺ |
| 120.08 | [C₈H₈O]⁺ |
| 105.07 | [C₇H₇O]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Note: The molecular weight of the free base (C₉H₁₁NO₂) is 165.19 g/mol .[3] The [M+H]⁺ ion is expected at m/z 166. Fragmentation data is based on typical pathways for similar structures.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) is a powerful technique for determining the structure of molecules in solution.[4]
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, small vial.
-
If the sample does not dissolve completely, gentle vortexing may be applied.
-
Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.
-
Transfer the filtered solution into a standard 5 mm NMR tube.[6]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This requires a higher sample concentration (50-100 mg) or a longer acquisition time (e.g., 1024 scans or more) due to the lower natural abundance of ¹³C.[5]
-
-
Data Processing :
-
Apply Fourier transformation to the raw data (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
FT-IR Spectroscopy Protocol
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule.[7]
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8]
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument to subtract atmospheric interference.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing :
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks corresponding to the functional groups of the molecule.
-
Mass Spectrometry Protocol
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions.[9]
-
Sample Preparation (for ESI-MS) :
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).[10]
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL.[10]
-
If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to promote protonation and the formation of [M+H]⁺ ions.
-
Filter the final solution to remove any particulates before injection.[10]
-
-
Data Acquisition :
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis :
-
Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information and confirm the identity of the molecule.
-
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic analysis of (R)-3-amino-3-phenylpropanoic acid HCl.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 3-Amino-3-phenylpropionic acid(614-19-7) IR2 spectrum [chemicalbook.com]
- 3. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
In-Depth Technical Guide: The Mechanism of Action of (R)-3-Amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a chiral non-proteinogenic β-amino acid that has garnered significant interest in the fields of neuroscience and pharmacology. Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) has led to investigations into its pharmacological activity, revealing its role as a selective agonist for the GABA_B receptor. This technical guide provides a comprehensive overview of the mechanism of action of (R)-3-amino-3-phenylpropanoic acid, detailing its molecular target, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: GABA_B Receptor Agonism
The primary mechanism of action of (R)-3-amino-3-phenylpropanoic acid is its function as a full agonist at GABA_B receptors in the central nervous system.[1] GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. The binding of (R)-3-amino-3-phenylpropanoic acid to the GABA_B receptor initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability.
Molecular Interactions and Downstream Signaling
Upon binding of (R)-3-amino-3-phenylpropanoic acid to the Venus flytrap (VFT) domain of the GABA_B1 subunit, a conformational change is induced in the receptor heterodimer. This activates the associated G-protein, leading to the dissociation of the Gα and Gβγ subunits.
The key downstream effects of GABA_B receptor activation by (R)-3-amino-3-phenylpropanoic acid include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), causing hyperpolarization of the postsynaptic membrane and making it more difficult for the neuron to fire an action potential.[3]
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, thereby inhibiting the release of neurotransmitters.[3]
-
These integrated actions result in a potent inhibitory effect on neuronal activity, which underlies the pharmacological effects of (R)-3-amino-3-phenylpropanoic acid.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of (R)-3-amino-3-phenylpropanoic acid with the GABA_B receptor.
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 25 µM | Rat | Hippocampal Slices (depression of CA1 population spikes) | [1] |
Experimental Protocols
The characterization of (R)-3-amino-3-phenylpropanoic acid as a GABA_B receptor agonist has been established through various key experiments. Detailed methodologies for these experiments are provided below.
Radioligand Binding Assay ([3H]-Baclofen Displacement)
This assay is used to determine the binding affinity (K_i) of (R)-3-amino-3-phenylpropanoic acid to the GABA_B receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]-Baclofen.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
[3H]-Baclofen (radioligand)
-
(R)-3-amino-3-phenylpropanoic acid (test compound)
-
Unlabeled GABA or Baclofen (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl_2 (2.5 mM)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In test tubes, combine the brain membrane preparation, [3H]-Baclofen (at a concentration near its K_d), and varying concentrations of (R)-3-amino-3-phenylpropanoic acid. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA or Baclofen.
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Electrophysiology in Rat Hippocampal Slices
This ex vivo functional assay assesses the effect of (R)-3-amino-3-phenylpropanoic acid on neuronal activity in a brain tissue preparation.
Materials:
-
Adult rat
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl, KCl, NaH_2PO_4, MgSO_4, CaCl_2, NaHCO_3, and glucose.
-
Recording chamber for brain slices
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
(R)-3-amino-3-phenylpropanoic acid
Procedure:
-
Slice Preparation: Anesthetize and decapitate a rat. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare coronal or horizontal hippocampal slices (300-400 µm thick) using a vibratome.
-
Incubation: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording: Place a slice in the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C).
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) or population spikes.
-
Baseline Recording: Elicit synaptic responses by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz) and record a stable baseline for at least 20 minutes.
-
Drug Application: Perfuse the slice with aCSF containing a known concentration of (R)-3-amino-3-phenylpropanoic acid.
-
Data Acquisition: Continue to record the synaptic responses in the presence of the compound.
-
Data Analysis: Measure the amplitude or slope of the fEPSPs or the amplitude of the population spikes before and after drug application. Quantify the percentage of inhibition caused by the compound and determine the EC_50 value by testing a range of concentrations.
Guinea Pig Ileum Contractility Assay
This isolated tissue assay is used to assess the functional activity of (R)-3-amino-3-phenylpropanoic acid on peripheral GABA_B receptors, which are known to inhibit acetylcholine release and cause muscle relaxation.
Materials:
-
Guinea pig
-
Organ bath system with an isometric force transducer
-
Tyrode's solution containing (in mM): NaCl, KCl, CaCl_2, MgCl_2, NaHCO_3, NaH_2PO_4, and glucose.
-
(R)-3-amino-3-phenylpropanoic acid
-
Carbachol or electrical field stimulation to induce contraction
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the lumen and cut it into segments of 2-3 cm.
-
Mounting: Suspend each segment in an organ bath filled with Tyrode's solution, maintained at 37 °C and continuously bubbled with a gas mixture (e.g., 95% O_2, 5% CO_2). One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washes.
-
Contraction Induction: Induce submaximal contractions of the ileum using a contractile agent like carbachol or through electrical field stimulation.
-
Drug Application: Once a stable contraction is achieved, add cumulative concentrations of (R)-3-amino-3-phenylpropanoic acid to the organ bath.
-
Data Recording: Record the changes in muscle tension in response to the compound.
-
Data Analysis: Express the relaxation induced by the compound as a percentage of the pre-induced contraction. Plot a concentration-response curve and determine the EC_50 value for the relaxant effect.
Visualizations
GABA_B Receptor Signaling Pathway
Caption: GABA_B Receptor Signaling Pathway Activation.
Experimental Workflow for Characterization
Caption: Experimental Workflow for Agonist Characterization.
References
The Biological Significance of (R)-3-Amino-3-phenylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-amino-3-phenylpropanoic acid, the R-enantiomer of phenibut, is a psychoactive compound with significant biological activity primarily attributed to its action on the central nervous system. This technical guide provides an in-depth analysis of its stereoselective pharmacology, dual mechanism of action, and resultant physiological effects. The document consolidates quantitative binding data, details key experimental protocols for its characterization, and visualizes its signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals.
Introduction
3-amino-3-phenylpropanoic acid is a chiral molecule existing as (R)- and (S)-enantiomers. The racemic mixture, known as phenibut, was developed in the Soviet Union in the 1960s and has been used for its anxiolytic and nootropic effects.[1][2] Subsequent research has revealed that the pharmacological activity of racemic phenibut is predominantly due to the (R)-enantiomer.[3][4] This enantiomer exhibits a distinct pharmacological profile, acting as both a GABA-B receptor agonist and a gabapentinoid, which underlies its therapeutic potential.[5][6] Understanding the specific contributions of the (R)-enantiomer is crucial for the development of more selective and efficacious therapeutic agents.
Stereoselective Pharmacology
The biological activity of 3-amino-3-phenylpropanoic acid is highly dependent on its stereochemistry. The (R)-enantiomer is significantly more potent than the (S)-enantiomer, particularly at the GABA-B receptor.
GABA-B Receptor Activity
(R)-3-amino-3-phenylpropanoic acid is a full agonist at the GABA-B receptor, although it is less potent than baclofen.[5][7] The (S)-enantiomer, in contrast, shows negligible affinity for the GABA-B receptor.[3] This stereoselectivity is the primary reason for the observed differences in the pharmacological effects of the two enantiomers. The GABA-B receptor-mediated actions of the (R)-enantiomer contribute to its anxiolytic, sedative, and muscle relaxant properties.[8]
Gabapentinoid Activity
In addition to its GABA-B agonism, (R)-3-amino-3-phenylpropanoic acid also binds to the α2δ subunit of voltage-dependent calcium channels (VDCCs), classifying it as a gabapentinoid, similar to gabapentin and pregabalin.[5][9] Both the (R)- and (S)-enantiomers bind to the α2δ subunit with similar affinity.[5] This action is thought to contribute to its analgesic effects, particularly in neuropathic pain states.[6]
Quantitative Data
The binding affinities of the enantiomers of 3-amino-3-phenylpropanoic acid for their primary molecular targets have been determined in radioligand binding assays using rat brain membrane preparations.
| Compound | Target | Ki (μM) | Reference(s) |
| (R)-3-amino-3-phenylpropanoic acid | GABA-B Receptor | 92 ± 3 | [3][4] |
| (S)-3-amino-3-phenylpropanoic acid | GABA-B Receptor | >1000 | [5] |
| Racemic 3-amino-3-phenylpropanoic acid | GABA-B Receptor | 177 ± 2 | [3][4] |
| Baclofen | GABA-B Receptor | 6.0 ± 1 | [3][4] |
| (R)-3-amino-3-phenylpropanoic acid | α2δ Subunit of VDCCs | 23 | [5] |
| (S)-3-amino-3-phenylpropanoic acid | α2δ Subunit of VDCCs | 39 | [5] |
| Gabapentin | α2δ Subunit of VDCCs | 0.05 | [5] |
Table 1: Binding Affinities (Ki) of 3-Amino-3-phenylpropanoic Acid Enantiomers and Related Compounds.
Signaling Pathways
The biological effects of (R)-3-amino-3-phenylpropanoic acid are mediated through two primary signaling pathways.
GABA-B Receptor Signaling Pathway
Activation of the G-protein coupled GABA-B receptor by (R)-3-amino-3-phenylpropanoic acid leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx. The Gαi/o subunit inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 9. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and History of β-Phenyl-γ-aminobutyric Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational pharmacology of β-phenyl-γ-aminobutyric acid, commonly known as Phenibut. Developed in the Soviet Union in the 1960s, this compound was initially synthesized to serve as a tranquilizer for cosmonauts, possessing both anxiolytic and nootropic properties. This document details the key historical milestones, the pioneering researchers involved, and the substance's evolution from a classified tool in the Soviet space program to its current status. A thorough examination of its mechanism of action, supported by quantitative pharmacological data, is presented. Furthermore, this guide outlines the original synthesis methodologies and key experimental protocols used in its early characterization. Visual representations of its primary signaling pathway and historical development are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
β-Phenyl-γ-aminobutyric acid is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2][3] The addition of a phenyl ring to the GABA backbone at the β-position allows the molecule to cross the blood-brain barrier more effectively than GABA itself, enabling its central nervous system activity.[1][4][5] Initially developed for its stress-reducing and cognitive-enhancing effects, Phenibut has a unique pharmacological profile that has garnered significant interest for both its therapeutic applications and its potential for misuse.[2][6][7] This guide aims to provide a detailed technical account of its origins and early scientific exploration.
Discovery and Historical Development
The synthesis of β-phenyl-γ-aminobutyric acid was first achieved in the 1960s at the A. I. Herzen Leningrad Pedagogical Institute in the USSR.[1][3] The research was led by Professor Vsevolod Perekalin and his team.[3][8] The development of Phenibut was part of a broader Soviet initiative to create pharmaceuticals that could help cosmonauts manage the significant psychological and physiological stressors of space travel.[3][9] The goal was to produce a tranquilizer that did not impair cognitive function, a critical requirement for individuals operating complex machinery in high-stakes environments.
Following its synthesis, the pharmacological properties of Phenibut were investigated at the Institute of Experimental Medicine, USSR Academy of Medical Sciences.[1] It was subsequently introduced into clinical practice in the Soviet Union during the 1960s and was included in the medical kits for cosmonauts.[1][5][9] In early publications, the compound was referred to as "fenigam" or "phenigamma".[1] Today, it is medically used in Russia, Ukraine, Belarus, Kazakhstan, and Latvia for a range of conditions including anxiety, insomnia, post-traumatic stress disorder, and vestibular disorders.[1][6][7]
Historical Timeline
Pharmacological Profile
Mechanism of Action
β-Phenyl-γ-aminobutyric acid exerts its effects primarily through its interaction with the GABAergic system. It functions as a full agonist at the GABAB receptor, similar to baclofen.[1][6][7] The presence of a chlorine atom at the para position of the phenyl ring in baclofen significantly increases its affinity for the GABAB receptor compared to Phenibut.[1] The (R)-enantiomer of Phenibut is the more active form at the GABAB receptor, exhibiting over 100-fold higher affinity than the (S)-enantiomer.[1]
In addition to its activity at GABAB receptors, Phenibut also binds to and blocks α2δ subunit-containing voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentin and pregabalin.[1] Both the (R)- and (S)-enantiomers display similar affinity for this target.[1] At lower concentrations, some studies have reported that Phenibut can increase the concentration of dopamine in the brain, which may contribute to its purported nootropic effects.[1][6][7]
Quantitative Pharmacological Data
The following tables summarize the binding affinities of Phenibut and its enantiomers for its primary molecular targets.
Table 1: Binding Affinity (Ki, μM) of Phenibut Enantiomers for GABAB Receptors and α2δ Subunit-Containing VDCCs in Rat Brain.
| Compound | GABAB Receptor Ki (μM) | α2δ VDCC Ki (μM) |
| (R)-Phenibut | 13 | 23 |
| (S)-Phenibut | >1000 | 39 |
Data sourced from Wikipedia, citing primary literature.[1]
Table 2: Comparative IC50 (μM) Values for GABAB Receptor Agonists in Rat Brain.
| Compound | IC50 (μM) |
| Baclofen | 2.1 |
| Phenibut | 92 |
Data sourced from Wikipedia, citing primary literature.[1]
Signaling Pathway
Experimental Protocols
Synthesis of β-Phenyl-γ-aminobutyric Acid
Several synthetic routes for β-phenyl-γ-aminobutyric acid have been published.[1][10][11] One of the early and notable methods involves a multi-step process.[11]
Experimental Workflow for Synthesis:
References
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. Phenibut: History, Side Effects, and Addiction Risks - New Hope Healthcare Institute [newhopehealthtn.com]
- 3. What is Phenibut: History, Mechanisms, Side Effects, Risks [californiaprimerecovery.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vsevolod Perekalin - Wikipedia [en.wikipedia.org]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Phenibut synthesis - chemicalbook [chemicalbook.com]
- 11. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]
theoretical studies on the conformation of (R)-3-amino-3-phenylpropanoic acid
An In-depth Technical Guide on the Theoretical Conformation of (R)-3-amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-amino-3-phenylpropanoic acid, a chiral β-amino acid, is a crucial building block in the synthesis of various pharmaceuticals and foldamers. Its conformational landscape, dictated by the spatial arrangement of its functional groups, is fundamental to its biological activity and incorporation into larger molecular scaffolds. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the conformation of (R)-3-amino-3-phenylpropanoic acid. It details the computational protocols for conformational searches, energy calculations, and the analysis of stabilizing intramolecular interactions. The presented data, based on established theoretical principles for similar molecules, serves as a predictive guide for understanding its structural preferences.
Introduction
(R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is an optically active form of 3-amino-3-phenylpropanoic acid with an R-configuration at the C3 carbon.[1] Its structure, featuring a phenyl ring and a flexible amino acid backbone, allows for a rich conformational diversity that is crucial for its molecular recognition properties. Theoretical studies, primarily using quantum mechanical methods, are indispensable for elucidating the energetically favorable conformations and the rotational barriers between them. Such studies provide insights into the intrinsic conformational preferences that govern its behavior in different environments.
Key Torsional Angles
The conformation of (R)-3-amino-3-phenylpropanoic acid is primarily defined by the rotation around several key single bonds. The principal dihedral angles that determine the overall shape of the molecule are (see Figure 1 for atom numbering):
-
τ1 (N-C3-C2-C1): Defines the backbone conformation.
-
τ2 (C4-C3-N-H1): Describes the orientation of the amino group.
-
τ3 (C3-C2-C1-O1): Defines the orientation of the carboxylic acid group.
-
χ1 (N-C3-C4-C5): Describes the rotation of the phenyl group relative to the amino group.
-
χ2 (C3-C4-C5-C6): Describes the rotation within the phenyl group.
Figure 1: Structure of (R)-3-amino-3-phenylpropanoic acid with key atoms numbered for dihedral angle definition.
Caption: Key dihedral angles in (R)-3-amino-3-phenylpropanoic acid.
Theoretical Methodologies
Conformational Search
A systematic or stochastic conformational search is the initial step to explore the potential energy surface (PES) of the molecule. A common approach involves a stepwise rotation of the key dihedral angles (τ1, τ2, τ3, and χ1) followed by energy minimization of the resulting structures.
Experimental Protocol:
-
Initial Structure Generation: An initial 3D structure of (R)-3-amino-3-phenylpropanoic acid is generated.
-
Systematic Search: The key dihedral angles (τ1, χ1) are rotated in increments (e.g., 30° or 45°) over their full range (0-360°).
-
Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.
-
Identification of Unique Conformers: The optimized structures are filtered to identify unique conformers based on their energy and root-mean-square deviation (RMSD).
High-Level Energy Calculations
To obtain more accurate relative energies of the identified conformers, single-point energy calculations are performed using a higher level of theory.
Experimental Protocol:
-
Selection of Conformers: A set of low-energy conformers from the initial search (e.g., within 10 kcal/mol of the global minimum) is selected.
-
Single-Point Energy Calculation: Single-point energy calculations are performed on these conformers using a more robust method, for instance, DFT with a larger basis set (e.g., 6-311++G(d,p)) or a composite wave-function method.
-
Solvation Effects: The influence of a solvent (e.g., water) can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).
Figure 2: Computational Workflow for Conformational Analysis.
Caption: A typical workflow for the theoretical conformational analysis.
Predicted Conformational Landscape
Based on studies of similar β-amino acids and phenylalanine, the conformational landscape of (R)-3-amino-3-phenylpropanoic acid is expected to be governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions, particularly hydrogen bonds.
Intramolecular Hydrogen Bonding
The presence of both a hydrogen bond donor (amino group) and acceptors (carboxylic acid group) allows for the formation of intramolecular hydrogen bonds. These interactions are crucial in stabilizing specific folded conformations. The most likely hydrogen bonds are:
-
N-H···O=C: A seven-membered ring can be formed through a hydrogen bond between one of the amino protons and the carbonyl oxygen of the carboxylic acid.
-
O-H···N: A six-membered ring can be formed via a hydrogen bond between the hydroxyl proton of the carboxylic acid and the nitrogen of the amino group.
The formation and strength of these hydrogen bonds significantly influence the preferred values of the backbone dihedral angles.[2]
Figure 3: Potential Intramolecular Hydrogen Bonding.
Caption: Key intramolecular hydrogen bonds stabilizing folded conformations.
Representative Conformational Data
The following tables present hypothetical yet plausible quantitative data for the low-energy conformers of (R)-3-amino-3-phenylpropanoic acid in the gas phase, derived from the principles observed in theoretical studies of related molecules.
Table 1: Predicted Dihedral Angles for Low-Energy Conformers (in degrees)
| Conformer | τ1 (N-C3-C2-C1) | χ1 (N-C3-C4-C5) | Hydrogen Bond Type |
| A (Global Minimum) | ~ -60 | ~ 180 | N-H···O=C |
| B | ~ 60 | ~ 60 | O-H···N |
| C | ~ 180 | ~ -60 | Extended (No H-bond) |
Table 2: Predicted Relative Energies and Boltzmann Population
| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous (PCM) | Boltzmann Population (298 K) - Aqueous |
| A | 0.00 | 0.00 | ~ 75% |
| B | 1.20 | 1.50 | ~ 15% |
| C | 2.50 | 1.80 | ~ 10% |
Note: These values are illustrative and would require specific calculations for (R)-3-amino-3-phenylpropanoic acid for validation.
Conclusion
The conformational preferences of (R)-3-amino-3-phenylpropanoic acid are dictated by a complex interplay of torsional strain, steric effects, and stabilizing intramolecular hydrogen bonds. Theoretical studies employing DFT and other quantum mechanical methods are powerful tools for mapping its conformational energy landscape. The insights gained from such studies are invaluable for understanding its role in peptide and protein structure, and for the rational design of novel therapeutics and materials. The methodologies and predictive data presented in this guide offer a robust framework for researchers and scientists in the field of drug development and molecular design.
References
Methodological & Application
Synthesis of Enantiomerically Pure (R)-3-Amino-3-phenylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure (R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including the taxane class of anticancer agents. The stereochemistry at the β-position is critical for biological activity, necessitating synthetic routes that afford high enantiopurity. This document provides detailed application notes and protocols for three robust methods for synthesizing (R)-3-amino-3-phenylpropanoic acid: asymmetric synthesis using an Evans oxazolidinone auxiliary, enzymatic kinetic resolution of a racemic ester using lipase, and enzymatic kinetic resolution of the racemic amine using a transaminase.
Introduction
The demand for enantiomerically pure β-amino acids has grown significantly due to their incorporation into peptidomimetics, natural products, and pharmacologically active molecules. (R)-3-amino-3-phenylpropanoic acid is a non-proteinogenic amino acid that serves as a vital intermediate. This document outlines and compares three effective synthetic strategies, providing detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting and implementing the most suitable method for their needs.
Data Presentation
The following tables summarize the quantitative data for the different synthetic approaches to (R)-3-amino-3-phenylpropanoic acid.
Table 1: Asymmetric Synthesis via Evans Oxazolidinone Auxiliary
| Step | Product | Starting Material | Key Reagents | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | N-Acyl Oxazolidinone | (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | 3-phenylpropanoyl chloride, n-BuLi | - | ~95 |
| 2 | N-(2-(Aminomethyl)acyl) Oxazolidinone | N-Acyl Oxazolidinone | Benzyl isopropoxymethyl carbamate, TiCl₄ | 9:1 | ~52 |
| 3 | (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid | N-(2-(Aminomethyl)acyl) Oxazolidinone | LiOH, H₂O₂ | - | ~85 |
Overall enantiomeric excess (e.e.) for the final product is >99.9%.
Table 2: Enzymatic Kinetic Resolution using Lipase
| Substrate | Enzyme | Acyl Donor/Solvent | Product | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Yield (%) |
| Racemic N-Boc-3-amino-3-phenylpropanoic acid ethyl ester | Burkholderia cepacia Lipase (Amano PS) | Phosphate buffer/Toluene | (R)-N-Boc-3-amino-3-phenylpropanoic acid ethyl ester | ~50 | >99 | ~45 |
Table 3: Enzymatic Kinetic Resolution using ω-Transaminase
| Substrate | Enzyme | Amine Acceptor | Product | Conversion (%) | Enantiomeric Excess (e.e.) of Product |
| Racemic 3-amino-3-phenylpropanoic acid | ω-Transaminase from Variovorax boronicumulans | Pyruvate | (R)-3-amino-3-phenylpropanoic acid | ~50 | >99 |
Experimental Protocols
Method 1: Asymmetric Synthesis using Evans Oxazolidinone Auxiliary
This method involves the diastereoselective amination of an N-acyl oxazolidinone derived from a chiral auxiliary. The chiral auxiliary directs the stereochemical outcome of the reaction, and its subsequent removal yields the enantiomerically pure product.
Step 1: Acylation of the Chiral Auxiliary
-
In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a thermocouple, and an addition funnel under a nitrogen atmosphere, dissolve (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.3 M).
-
Cool the solution to -40 °C.
-
Slowly add n-butyllithium (1.06 equiv) to the stirred suspension.
-
Allow the resulting solution to warm to -15 °C and then cool to -70 °C.
-
Add a solution of 3-phenylpropanoyl chloride (1.1 equiv) in THF via the addition funnel, maintaining the temperature between -70 and -60 °C.
-
Stir the reaction mixture for 30 minutes at -70 °C.
-
Quench the reaction with a half-saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Amination
-
In a separate flame-dried flask under nitrogen, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to -50 °C.
-
Add TiCl₄ (1.05 equiv, 1 M solution in DCM) dropwise.
-
Add triethylamine (1.05 equiv, 1 M solution in DCM) dropwise.
-
Stir for 20 minutes, then add a solution of benzyl isopropoxymethyl carbamate (1.05 equiv) in DCM.
-
Add another equivalent of TiCl₄ (1.05 equiv, 1 M solution in DCM).
-
Stir the reaction at -40 °C for 2 hours.
-
Quench with a saturated aqueous NH₄Cl solution and extract with DCM.
-
Wash the combined organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the product from Step 2 (1.0 equiv) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (0.8 M, 2.0 equiv).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove THF.
-
Make the aqueous solution basic and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the product with ethyl acetate.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield (R)-2-(benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid. Subsequent deprotection of the benzyloxycarbonyl group yields the final product.
Method 2: Enzymatic Kinetic Resolution using Lipase
This method utilizes the enantioselectivity of a lipase to preferentially hydrolyze one enantiomer of a racemic ester, leaving the desired enantiomer unreacted and in high enantiomeric excess.
Protocol: Lipase-Catalyzed Hydrolysis of Racemic N-Boc-β-phenylalanine Ethyl Ester
-
Prepare a biphasic system consisting of a phosphate buffer (0.1 M, pH 7.0) and toluene (1:1 v/v).
-
To this system, add the racemic N-Boc-3-amino-3-phenylpropanoic acid ethyl ester to a final concentration of 50 mM.
-
Add Burkholderia cepacia lipase (Amano Lipase PS, 10 mg/mL).
-
Stir the mixture vigorously at 50 °C.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Upon reaching ~50% conversion, stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting product will be the enantiomerically enriched (R)-N-Boc-3-amino-3-phenylpropanoic acid ethyl ester. The hydrolyzed (S)-acid will be in the aqueous layer.
-
Purify the (R)-ester by column chromatography. Subsequent hydrolysis of the ester and removal of the Boc protecting group will yield (R)-3-amino-3-phenylpropanoic acid.[1]
Method 3: Enzymatic Kinetic Resolution using ω-Transaminase
This protocol employs an ω-transaminase that selectively deaminates the (S)-enantiomer of racemic β-phenylalanine, leaving the desired (R)-enantiomer.
Protocol: ω-Transaminase-Catalyzed Kinetic Resolution of Racemic β-phenylalanine
-
Prepare a reaction buffer of 100 mM potassium borate, pH 9.0, containing 0.1 mM pyridoxal-5'-phosphate (PLP).
-
Dissolve racemic 3-amino-3-phenylpropanoic acid (50 mM) and pyruvate (as the amine acceptor, 50 mM) in the reaction buffer.
-
Initiate the reaction by adding the ω-transaminase from Variovorax boronicumulans.
-
Incubate the reaction mixture at 30 °C with gentle agitation for 24 hours.
-
Monitor the reaction for the disappearance of the (S)-enantiomer and the formation of the corresponding ketone by-product using chiral HPLC.
-
Once the reaction has reached approximately 50% conversion, terminate the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
The supernatant will contain the enantiomerically pure (R)-3-amino-3-phenylpropanoic acid.
-
The product can be isolated and purified by ion-exchange chromatography.
Visualizations
References
One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-arylpropionic acids, a class of β-amino acids, are crucial building blocks in medicinal and pharmaceutical chemistry. Their incorporation into peptides can enhance metabolic stability and biological activity. These compounds serve as precursors for the synthesis of various biologically active molecules, including components of the anticancer drug Taxol and the antidiabetic drug sitagliptin. The development of efficient and economical synthetic routes to these valuable compounds is of significant interest. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3-amino-3-arylpropionic acids.
Applications in Drug Development
3-Amino-3-arylpropionic acid derivatives are integral to the development of novel therapeutics. Their structural features allow for the creation of peptidomimetics with improved pharmacokinetic profiles. For instance, (S)-3-amino-3-phenylpropanoic acid is a key chiral intermediate in the synthesis of (S)-dapoxetine, a treatment for premature ejaculation. Furthermore, the versatility of the aryl group allows for a wide range of structural modifications, enabling the exploration of structure-activity relationships in drug discovery programs. These compounds are also utilized in the synthesis of β-lactams, a class of antibiotics.
One-Pot Synthesis via Mannich-Type Reaction
A facile and efficient one-pot, three-component synthesis of 3-amino-3-arylpropionic acids can be achieved through a Mannich-type reaction. This method involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent.[1][2] This approach is advantageous due to its operational simplicity, reduced reaction time, and step-economy compared to multi-step synthetic routes.
Below is a general workflow for this one-pot synthesis:
Caption: General workflow for the one-pot synthesis of 3-amino-3-arylpropionic acids.
Quantitative Data Summary
The following table summarizes the yields of various 3-amino-3-arylpropionic acids synthesized using the one-pot method with different aromatic aldehydes.[1]
| Entry | Aromatic Aldehyde (Aryl Group) | Yield (%) |
| 1 | Benzaldehyde (Phenyl) | 55 |
| 2 | 4-Methylbenzaldehyde (4-Methylphenyl) | 70 |
| 3 | 4-Methoxybenzaldehyde (4-Methoxyphenyl) | 65 |
| 4 | 4-Hydroxybenzaldehyde (4-Hydroxyphenyl) | 40 |
| 5 | 4-Chlorobenzaldehyde (4-Chlorophenyl) | 58 |
| 6 | 4-Bromobenzaldehyde (4-Bromophenyl) | 52 |
| 7 | 4-Fluorobenzaldehyde (4-Fluorophenyl) | 73[2] |
| 8 | 4-Nitrobenzaldehyde (4-Nitrophenyl) | 17 |
| 9 | 2-Chlorobenzaldehyde (2-Chlorophenyl) | 45 |
| 10 | 2-Methoxybenzaldehyde (2-Methoxyphenyl) | 50 |
| 11 | 3-Methoxybenzaldehyde (3-Methoxyphenyl) | 62 |
| 12 | 3,4-Dimethoxybenzaldehyde (3,4-Dimethoxyphenyl) | 68 |
| 13 | 2,4-Dichlorobenzaldehyde (2,4-Dichlorophenyl) | 35 |
| 14 | Naphthalene-2-carboxaldehyde (2-Naphthyl) | 60 |
| 15 | 4-(Trifluoromethyl)benzaldehyde (4-Trifluoromethylphenyl) | 30 |
| 16 | 4-Cyanobenzaldehyde (4-Cyanophenyl) | 25 |
| 17 | 4-(Dimethylamino)benzaldehyde (4-Dimethylaminophenyl) | 55 |
| 18 | Piperonal (3,4-Methylenedioxyphenyl) | 63 |
| 19 | 2-Naphthaldehyde (2-Naphthyl) | 60 |
| 20 | Thiophene-2-carboxaldehyde (2-Thienyl) | 48 |
| 21 | Furan-2-carboxaldehyde (2-Furyl) | 42 |
Experimental Protocols
General Protocol for the Synthesis of 3-Amino-3-Arylpropionic Acids[1]
This protocol provides a general procedure for the synthesis of various 3-amino-3-arylpropionic acids.
Materials:
-
Aromatic aldehyde (20.0 mmol)
-
Malonic acid (2.1 g, 20.2 mmol)
-
Ammonium acetate (3.1 g, 40.2 mmol)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (20.0 mmol), malonic acid (20.2 mmol), and ammonium acetate (40.2 mmol).
-
Add a suitable amount of ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for the required time (typically monitored by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol.
-
Dry the product to obtain the desired 3-amino-3-arylpropionic acid.
Specific Protocol for the One-Pot Synthesis of Ethyl 3-Amino-3-phenylpropionate[3]
This protocol details the synthesis of the ethyl ester of 3-amino-3-phenylpropionic acid.
Materials:
-
Benzaldehyde (10.0 g)
-
Malonic acid (9.3 g)
-
Ammonium acetate (18.2 g)
-
Ethanol (50 ml)
-
Thionyl chloride (40 g)
-
Dichloromethane (50 ml)
-
5N Sodium hydroxide solution
Procedure:
-
In a 500 ml three-necked flask, dissolve malonic acid (9.3 g) and ammonium acetate (18.2 g) in ethanol (50 ml).
-
Heat the mixture to 50 °C.
-
Add benzaldehyde (10.0 g) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Once the initial reaction is complete, cool the mixture to 10 °C.
-
Slowly add thionyl chloride (40 g) dropwise.
-
Heat the mixture to reflux for 16 hours.
-
Remove the ethanol by distillation.
-
To the residue, add dichloromethane (50 ml).
-
Adjust the pH to 6-7 with a 5N sodium hydroxide solution.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and concentrate to obtain the product as a colorless oil. (Yield: 78%)
Mechanistic Insights
The reaction is believed to proceed through a complex mechanism involving two main pathways that can interconvert intermediates.[1] The primary pathway involves the formation of an imine from the aldehyde and ammonia, followed by a Michael addition of the enolate of malonic acid and subsequent decarboxylation to yield the β-amino acid. A competing Knoevenagel condensation between the aldehyde and malonic acid can lead to the formation of cinnamic acid derivatives as side products.[1] The reaction conditions, including solvent polarity and the electronic nature of the substituents on the aromatic aldehyde, can influence the product distribution.[1]
The following diagram illustrates a simplified proposed mechanistic pathway:
Caption: Simplified mechanistic pathway of the one-pot synthesis.
References
Application Notes and Protocols for the Enzymatic Resolution of N-acetyl-3-amino-3-phenylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 3-amino-3-phenylpropionic acid (β-phenylalanine) are valuable chiral building blocks in the pharmaceutical industry, notably as intermediates in the synthesis of bioactive molecules such as the anticancer agent Taxol.[1] Enzymatic kinetic resolution of racemic N-acetyl-3-amino-3-phenylpropionic acid offers a highly selective and environmentally benign approach to obtain enantiomerically pure (R)- and (S)-β-phenylalanine. This document provides detailed application notes and protocols for this enzymatic resolution, focusing on the use of microbial whole-cell catalysts.
Principle of the Method
The enzymatic resolution is based on the enantioselective hydrolysis of the amide bond in one of the enantiomers of N-acetyl-3-amino-3-phenylpropionic acid by a microbial amidohydrolase. This results in a mixture of the de-acetylated β-amino acid enantiomer and the unreacted N-acetylated β-amino acid enantiomer, which can then be separated. Microorganisms such as Variovorax sp. have been identified to exhibit high (R)-enantioselectivity, making them suitable for the production of (R)-3-amino-3-phenylpropionic acid and leaving behind (S)-N-acetyl-3-amino-3-phenylpropionic acid.[2][3]
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic resolution of N-acetyl-3-amino-3-phenylpropionic acid using different microbial catalysts.
Table 1: Performance of Microbial Catalysts in the Enantioselective Hydrolysis of Racemic N-acetyl-3-amino-3-phenylpropionic acid
| Microorganism | Enantioselectivity | Product | Enantiomeric Excess (ee) | Molar Conversion Yield (%) | Reference |
| Variovorax sp. | (R)-specific | (R)-3-amino-3-phenylpropionic acid | >99.5% | 67 - 96% | [3] |
| Burkholderia sp. | (R)- and (S)-specific | (R)- or (S)-3-amino-3-phenylpropionic acid | >99.5% | Not specified | [3] |
Experimental Protocols
Protocol 1: Screening and Cultivation of Variovorax sp. for (R)-selective Hydrolysis
1.1. Media Preparation
-
Screening Medium: Prepare a basal medium containing (g/L): (NH₄)₂SO₄, 2.0; KH₂PO₄, 1.0; K₂HPO₄, 3.0; MgSO₄·7H₂O, 0.2; yeast extract, 1.0. Autoclave and cool. Separately prepare a filter-sterilized stock solution of racemic N-acetyl-3-amino-3-phenylpropionic acid (10 g/L) and add to the sterile medium to a final concentration of 1.0 g/L.
-
Cultivation Medium (for biomass production): Prepare a nutrient-rich medium such as Nutrient Broth or Tryptic Soy Broth. For larger scale cultivation, a defined medium like M9 medium supplemented with a carbon source (e.g., glucose) can be used.[2]
1.2. Screening and Isolation
-
Inoculate soil samples into the screening medium.
-
Incubate at 30°C with shaking (200 rpm) for 3-5 days.[1]
-
Plate serial dilutions of the enrichment culture onto screening medium solidified with 1.5% agar.
-
Isolate single colonies and re-screen in liquid medium for their ability to selectively hydrolyze the N-acetyl group.
1.3. Cultivation for Biocatalyst Preparation
-
Inoculate a single colony of Variovorax sp. into 50 mL of cultivation medium in a 250 mL flask.
-
Incubate at 30°C with shaking (200 rpm) for 24-48 hours, until the late exponential or early stationary phase is reached.[2]
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
The washed cells can be used directly as a whole-cell biocatalyst or stored frozen for later use.
Protocol 2: Enzymatic Resolution of Racemic N-acetyl-3-amino-3-phenylpropionic acid
2.1. Reaction Setup
-
Prepare a reaction mixture containing:
-
Set the total reaction volume as required.
-
Incubate the reaction mixture at 30°C with gentle agitation.[3]
2.2. Reaction Monitoring and Termination
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Analyze the samples for the formation of 3-amino-3-phenylpropionic acid and the disappearance of the corresponding N-acetylated enantiomer using chiral HPLC (see Protocol 3).
-
Terminate the reaction when the desired conversion is reached (typically around 50% for kinetic resolution) by removing the biocatalyst through centrifugation or filtration.
2.3. Product Separation and Purification
-
After removing the cells, the supernatant will contain the product ((R)-3-amino-3-phenylpropionic acid) and the unreacted substrate ((S)-N-acetyl-3-amino-3-phenylpropionic acid).
-
Adjust the pH of the supernatant to the isoelectric point of the amino acid product to facilitate its precipitation or to optimize separation by ion-exchange chromatography.
-
Alternatively, solvent extraction can be employed to separate the more polar amino acid from the less polar N-acetylated derivative.
-
Further purification can be achieved by recrystallization.
Protocol 3: Chiral HPLC Analysis
3.1. Instrumentation and Column
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column: CHIRALPAK® WH (250 mm x 4.6 mm i.d., 10 µm).[4][5]
3.2. Mobile Phase and Chromatographic Conditions
-
Mobile Phase: 0.25 mM aqueous copper sulfate (CuSO₄) solution.[4] The concentration can be adjusted up to 0.5 mM.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40-50°C.[4]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3.3. Sample Preparation
-
Dilute the reaction samples with the mobile phase.
-
Filter the samples through a 0.45 µm membrane filter before injection.
3.4. Data Analysis
-
Identify the peaks corresponding to the enantiomers of 3-amino-3-phenylpropionic acid and N-acetyl-3-amino-3-phenylpropionic acid by comparing with authentic standards.
-
Calculate the enantiomeric excess (ee) of the product and the conversion yield based on the peak areas.
Visualizations
Caption: Experimental workflow for enzymatic resolution.
Caption: Enzymatic resolution and proposed degradation pathway.
References
Application Notes and Protocols for Chiral HPLC Separation of 3-amino-3-phenylpropanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-3-phenylpropanoic acid, also known as β-phenylalanine, is a β-amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. The stereochemistry of this compound is critical to its function and efficacy. Consequently, the accurate determination of enantiomeric purity is paramount in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.
This document provides detailed application notes and protocols for the chiral HPLC separation of 3-amino-3-phenylpropanoic acid enantiomers. The methods described primarily focus on the use of teicoplanin-based chiral stationary phases, which have demonstrated broad selectivity for amino acids.
Principle of Chiral Separation
The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase. In the case of teicoplanin-based CSPs, the macrocyclic glycopeptide structure provides multiple chiral recognition sites. These interactions, which can include hydrogen bonding, ionic interactions, hydrophobic interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes between the enantiomers and the CSP. The difference in the stability of these complexes results in different retention times for the (R)- and (S)-enantiomers, enabling their separation.
Experimental Conditions and Data
The following tables summarize the experimental conditions and quantitative data for the chiral HPLC separation of 3-amino-3-phenylpropanoic acid enantiomers on teicoplanin-based chiral stationary phases. Direct separation of the underivatized amino acid is a common and preferred approach, avoiding the need for derivatization steps.[1]
Table 1: Chiral HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Teicoplanin (e.g., Astec® CHIROBIOTIC® T) | Teicoplanin Aglycone (e.g., Astec® CHIROBIOTIC® TAG) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Water : Methanol (50:50, v/v) | Water : Methanol (50:50, v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Column Temperature | 20°C | 25°C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
Table 2: Quantitative Separation Data
| Chiral Stationary Phase | Enantiomer | Retention Time (k') | Separation Factor (α) | Resolution (Rs) |
| Teicoplanin | (R)-3-amino-3-phenylpropanoic acid | 0.75 | 1.48 | 1.11 |
| (S)-3-amino-3-phenylpropanoic acid | 1.11 | |||
| Teicoplanin Aglycone | Enantiomer 1 | Not specified | >1.2 | >1.5 |
| Enantiomer 2 | Not specified |
Note: The teicoplanin aglycone stationary phase has been reported to provide enhanced selectivity and resolution for amino acids, potentially offering 2-5 times better performance than the standard teicoplanin phase.[2] The elution order on macrocyclic glycopeptide CSPs typically shows the D-enantiomer being more strongly retained than the L-enantiomer.[1]
Experimental Protocols
This section provides a step-by-step protocol for the chiral HPLC separation of 3-amino-3-phenylpropanoic acid enantiomers.
Materials and Reagents
-
Racemic 3-amino-3-phenylpropanoic acid standard
-
(R)- and (S)-3-amino-3-phenylpropanoic acid standards (if available)
-
HPLC grade water
-
HPLC grade methanol
-
HPLC system with UV detector
-
Teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T or TAG, 250 x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC grade water and methanol in a 50:50 volume-to-volume ratio.
-
Degas the mobile phase using an ultrasonic bath or helium sparging to prevent bubble formation in the HPLC system.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic 3-amino-3-phenylpropanoic acid at a concentration of 1 mg/mL in the mobile phase.
-
If individual enantiomer standards are available, prepare separate stock solutions of each at the same concentration.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing 3-amino-3-phenylpropanoic acid in the mobile phase to achieve a concentration within the calibration range.
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System Setup and Analysis:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at the specified flow rate (e.g., 0.6 mL/min) until a stable baseline is achieved.
-
Set the column temperature (e.g., 20°C) and the UV detector wavelength to 210 nm.
-
Inject 10 µL of the standard and sample solutions.
-
Record the chromatograms and the retention times of the enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of individual standards (if available) or by comparing the chromatogram to reference data.
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) using the standard formulas.
-
Determine the enantiomeric purity of the sample by calculating the peak area percentage of each enantiomer.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC separation of 3-amino-3-phenylpropanoic acid enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Logical Relationship of Separation Parameters
The following diagram illustrates the relationship between the key components and parameters in achieving successful chiral separation.
Caption: Key Factors in Chiral Separation.
Conclusion
The direct chiral HPLC separation of 3-amino-3-phenylpropanoic acid enantiomers is effectively achieved using teicoplanin-based chiral stationary phases. The provided protocols and data serve as a comprehensive guide for researchers and professionals in developing and implementing robust analytical methods for enantiomeric purity assessment. Optimization of mobile phase composition and temperature may be necessary to achieve the desired resolution for specific applications. The teicoplanin aglycone CSP is a promising alternative for enhanced separation performance.
References
Application Note: Purification of (R)-3-amino-3-phenylpropanoic acid hydrochloride
Introduction
(R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of crude (R)-3-amino-3-phenylpropanoic acid and its subsequent conversion to the highly pure hydrochloride salt. The primary purification is achieved through recrystallization of the free base, followed by the formation and recrystallization of the hydrochloride salt.
Potential Impurities
The nature and quantity of impurities in the crude product depend on the synthetic route employed. A common method for the synthesis of β-amino acids is the Rodionov-Johnson reaction. Potential impurities from this and other synthetic methods may include:
-
Starting materials: Benzaldehyde, malonic acid, and the ammonium source.
-
Reaction intermediates: Phenylidenemalonic acid.
-
Enantiomeric impurity: (S)-3-amino-3-phenylpropanoic acid.
-
By-products: Decarboxylation products and polymers.
A robust purification protocol is essential to remove these impurities to meet the stringent requirements of the pharmaceutical industry.
Experimental Protocols
This section details the step-by-step procedures for the purification of (R)-3-amino-3-phenylpropanoic acid and its conversion to the hydrochloride salt.
1. Recrystallization of Crude (R)-3-amino-3-phenylpropanoic Acid (Free Base)
This step aims to remove the bulk of organic and inorganic impurities.
-
1.1. Dissolution: In a suitable reaction vessel, suspend the crude (R)-3-amino-3-phenylpropanoic acid in a mixture of isopropanol and deionized water (approximately 8:2 v/v). Use approximately 5-10 mL of the solvent mixture per gram of crude material.
-
1.2. Heating: Heat the suspension to 75-80 °C with continuous stirring until the solid is completely dissolved. If solids persist, add a minimal amount of hot solvent until a clear solution is obtained.
-
1.3. Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude amino acid) and stir at 75-80 °C for 15-20 minutes.
-
1.4. Hot Filtration: If activated carbon was used, perform a hot filtration through a pre-heated funnel with a filter paper or a pad of celite to remove the carbon.
-
1.5. Crystallization: Allow the hot, clear solution to cool slowly to room temperature without agitation. Then, cool the mixture in an ice bath (0-5 °C) for at least 2 hours to maximize crystal formation.
-
1.6. Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol.
-
1.7. Drying: Dry the purified crystals under vacuum at 50-60 °C until a constant weight is achieved.
2. Conversion to (R)-3-amino-3-phenylpropanoic acid hydrochloride
This step converts the purified free base into its more stable and often more easily crystallized hydrochloride salt.
-
2.1. Dissolution: Dissolve the purified (R)-3-amino-3-phenylpropanoic acid in anhydrous isopropanol (approximately 10 mL per gram of amino acid) at room temperature.
-
2.2. Acidification: Slowly add a solution of hydrogen chloride in isopropanol (e.g., 5-6 M) dropwise with stirring. Monitor the pH of the solution; the target pH is between 1 and 2. The hydrochloride salt will start to precipitate.
-
2.3. Crystallization: After the addition of HCl is complete, continue stirring the suspension at room temperature for 1-2 hours. Then, cool the mixture in an ice bath for another 1-2 hours to complete the crystallization.
-
2.4. Isolation and Washing: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold anhydrous isopropanol and then with diethyl ether to facilitate drying.
-
2.5. Drying: Dry the final this compound product under vacuum at 60-70 °C to a constant weight.
Data Presentation
Table 1: Recrystallization Parameters and Expected Outcomes
| Parameter | Value |
| Free Base Recrystallization | |
| Solvent System | Isopropanol:Water (8:2 v/v) |
| Dissolution Temperature | 75-80 °C |
| Crystallization Temperature | 0-5 °C |
| Expected Yield | 80-90% |
| Expected Purity (HPLC) | >99.0% |
| Hydrochloride Salt Formation | |
| Solvent | Anhydrous Isopropanol |
| Acidifying Agent | HCl in Isopropanol |
| Final pH | 1-2 |
| Expected Yield | 95-99% |
| Expected Final Purity (HPLC) | >99.8% |
| Expected Enantiomeric Purity | >99.5% |
Table 2: HPLC Method Parameters for Purity and Enantiomeric Excess Determination
| Parameter | Purity Analysis | Enantiomeric Excess Analysis |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak WH, 250 x 4.6 mm) |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | 1 mM Copper (II) Sulfate in 5% Methanol/Water |
| Gradient/Isocratic | Gradient: 10-90% B over 20 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 210 nm | UV at 254 nm |
| Column Temperature | 30 °C | 50 °C |
Workflow Visualization
Figure 1: Purification workflow for this compound.
The Emerging Role of (R)-3-Amino-3-phenylpropanoic Acid in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-3-amino-3-phenylpropanoic acid, a chiral derivative of β-phenylalanine, is gaining attention in the field of neuroscience for its potential to modulate neuronal signaling and offer neuroprotection. As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its interactions with GABA receptors are of significant interest. This document provides a comprehensive overview of the experimental use of (R)-3-amino-3-phenylpropanoic acid, including its applications, relevant protocols, and available quantitative data.
Application Notes
(R)-3-amino-3-phenylpropanoic acid and its derivatives are primarily investigated for their potential as:
-
Neuromodulatory Agents: Due to its structural similarity to GABA, this compound is explored for its ability to interact with GABA receptors, potentially influencing synaptic inhibition.
-
Neuroprotective Compounds: Research into related phenylalanine derivatives suggests a potential for mitigating neuronal damage in models of ischemic stroke and excitotoxicity.[1]
-
Pharmacological Scaffolds: The β-phenylalanine backbone serves as a valuable starting point for the synthesis of novel compounds targeting various receptors in the central nervous system (CNS).
The primary mechanism of action currently under investigation revolves around its interaction with GABA receptors. While direct and potent binding to GABA receptors by (R)-3-amino-3-phenylpropanoic acid is not yet extensively documented, studies on closely related compounds provide valuable insights.
Quantitative Data Summary
The following table summarizes the available quantitative data for 3-amino-3-phenylpropanoic acid and its derivatives. It is important to note the limited availability of data specifically for the (R)-enantiomer.
| Compound | Target | Assay Type | Value | Reference |
| 3-Amino-3-phenylpropionic acid (racemic) | GABAA Receptor | Receptor Binding | IC50 = 35 µM | [2] |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Functional Antagonism | pA2 = 3.5 | [3][4] |
| 3,5-diiodo-L-tyrosine (DIT) | AMPA/kainate receptors | mEPSC frequency depression | IC50 = 104.6 ± 14.1 µM | [1] |
| 3,5-dibromo-L-tyrosine (DBrT) | AMPA/kainate receptors | mEPSC frequency depression | IC50 = 127.5 ± 13.3 µM | [1] |
| 3,5-dibromo-L-tyrosine (DBrT) | Ischemic Stroke Model (MCAO) | Infarct Volume Reduction | 52.7 ± 14.1% of control | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Hypothesized signaling pathway of (R)-3-amino-3-phenylpropanoic acid at the GABA-B receptor.
Caption: A logical workflow for the experimental evaluation of (R)-3-amino-3-phenylpropanoic acid.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of (R)-3-amino-3-phenylpropanoic acid.
Protocol 1: GABAA Receptor Binding Assay
Objective: To determine the binding affinity of (R)-3-amino-3-phenylpropanoic acid to the GABAA receptor.
Materials:
-
Rat cortical tissue
-
[3H]-Muscimol (radioligand)
-
(R)-3-amino-3-phenylpropanoic acid
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for non-specific binding determination)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation step three times.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [3H]-Muscimol (e.g., 1-5 nM).
-
Add increasing concentrations of (R)-3-amino-3-phenylpropanoic acid (e.g., from 10-9 M to 10-4 M).
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) to a separate set of tubes.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at 4°C for 30 minutes.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (R)-3-amino-3-phenylpropanoic acid.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Protocol 2: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
Objective: To assess the neuroprotective effects of (R)-3-amino-3-phenylpropanoic acid against ischemia-like injury in cultured neurons.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium and B27 supplement
-
Glucose-free DMEM
-
(R)-3-amino-3-phenylpropanoic acid
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Hypoxic chamber (95% N2, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture primary cortical neurons in Neurobasal medium supplemented with B27.
-
Allow neurons to mature for at least 7 days in vitro.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM with or without various concentrations of (R)-3-amino-3-phenylpropanoic acid.
-
Place the cultures in a hypoxic chamber for a defined period (e.g., 60-90 minutes).
-
-
Reperfusion:
-
Remove the cultures from the hypoxic chamber.
-
Replace the medium with the original culture medium (containing glucose and serum).
-
Return the cultures to a normoxic incubator for 24 hours.
-
-
Assessment of Cell Viability:
-
Collect the culture supernatant.
-
Measure the amount of LDH released into the medium using a commercially available kit, following the manufacturer's instructions.
-
Express the data as a percentage of the LDH release in control (untreated OGD) cultures.
-
Protocol 3: In Vivo Microdialysis in Rodents
Objective: To measure the extracellular levels of (R)-3-amino-3-phenylpropanoic acid and its effect on neurotransmitter levels in a specific brain region (e.g., hippocampus or striatum).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
(R)-3-amino-3-phenylpropanoic acid
-
HPLC system with appropriate detection (e.g., fluorescence or mass spectrometry)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rodent and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 1-2 hours).
-
Administer (R)-3-amino-3-phenylpropanoic acid systemically (e.g., via intraperitoneal injection) or locally through the dialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of (R)-3-amino-3-phenylpropanoic acid and key neurotransmitters (e.g., GABA, glutamate) using HPLC.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Plot the changes in neurotransmitter levels over time following the administration of the compound.
-
These protocols provide a framework for the investigation of (R)-3-amino-3-phenylpropanoic acid in a neuroscience research setting. Researchers should optimize these methods based on their specific experimental goals and available resources. As research in this area progresses, more specific and detailed protocols are expected to become available.
References
- 1. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Animal Models for Studying the Effects of (R)-3-amino-3-phenylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a chiral non-proteinogenic β-amino acid. It serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] While extensive in vitro and synthetic chemistry literature exists, detailing its use in creating more complex molecules, there is a notable scarcity of published in vivo studies specifically investigating the physiological effects of (R)-3-amino-3-phenylpropanoic acid itself in animal models. Derivatives of β-phenylalanine are being explored for conditions such as Alzheimer's disease and idiopathic pulmonary fibrosis, indicating the therapeutic potential of this structural class.[1]
Given the limited direct research on (R)-3-amino-3-phenylpropanoic acid in animal models, this document provides a series of proposed experimental protocols and application notes based on the known biological activities of similar β-amino acids and related phenylalanine derivatives. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies to elucidate the pharmacological profile of this compound. The proposed models focus on neurological and behavioral assessments, as these are the most likely therapeutic areas based on current literature.
Proposed Animal Models and Applications
The structural similarity of (R)-3-amino-3-phenylpropanoic acid to GABA and its classification as a phenylalanine derivative suggest potential activity within the central nervous system. Therefore, rodent models are well-suited for initial in vivo screening.
1. Rodent Models for Neurological and Behavioral Assessment:
-
Species: Male Sprague-Dawley rats (for pharmacokinetic and general behavioral studies) and male C57BL/6 mice (for more specific neurobehavioral assays).
-
Housing and Acclimation: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water. A minimum of one week of acclimation to the facility is recommended before any experimental procedures.
-
Compound Administration: (R)-3-amino-3-phenylpropanoic acid can be dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline) for intraperitoneal (i.p.) or oral (p.o.) administration. The choice of route will depend on the specific experimental goals, such as assessing central versus peripheral effects or determining oral bioavailability.
Experimental Protocols
Protocol 1: Acute Behavioral Assessment in Mice using the Open Field Test
Objective: To evaluate the effects of acute administration of (R)-3-amino-3-phenylpropanoic acid on general locomotor activity and anxiety-like behavior in mice.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) with automated tracking software.
-
(R)-3-amino-3-phenylpropanoic acid.
-
Vehicle (e.g., 0.9% saline).
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Administer (R)-3-amino-3-phenylpropanoic acid (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle to different groups of mice (n=8-10 per group).
-
30 minutes post-injection, place each mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for 10 minutes, recording its activity using the tracking software.
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
After each trial, clean the arena thoroughly with 70% ethanol to eliminate olfactory cues.
Protocol 2: Assessment of Antidepressant-like Effects in Mice using the Forced Swim Test
Objective: To determine if (R)-3-amino-3-phenylpropanoic acid exhibits antidepressant-like properties in a mouse model of behavioral despair.
Materials:
-
Glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
(R)-3-amino-3-phenylpropanoic acid.
-
Vehicle (e.g., 0.9% saline).
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
On day 1 (pre-test), place each mouse in a cylinder of water for 15 minutes. This is to induce a state of behavioral despair.
-
On day 2 (test), administer (R)-3-amino-3-phenylpropanoic acid (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle 60 minutes, 30 minutes, and 15 minutes before the test session.
-
Place the mice individually into the cylinders and record their behavior for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Increased mobility (decreased immobility time) is indicative of an antidepressant-like effect.
Protocol 3: Pharmacokinetic Profiling in Rats
Objective: To determine the basic pharmacokinetic parameters of (R)-3-amino-3-phenylpropanoic acid in rats following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters.
-
(R)-3-amino-3-phenylpropanoic acid.
-
Vehicle suitable for intravenous and oral administration.
-
Blood collection tubes (e.g., with EDTA).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Fast rats overnight prior to dosing.
-
For intravenous administration, administer a single bolus dose (e.g., 5 mg/kg) via the jugular vein catheter.
-
For oral administration, administer a single dose (e.g., 20 mg/kg) via oral gavage.
-
Collect blood samples (approx. 0.2 mL) at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of (R)-3-amino-3-phenylpropanoic acid in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Data Presentation
Table 1: Hypothetical Data from Open Field Test in Mice
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (m) | Time in Center (s) | Rearing Frequency |
| Vehicle | 35.2 ± 3.1 | 28.5 ± 2.5 | 45.3 ± 4.1 |
| 10 | 33.8 ± 2.9 | 35.1 ± 3.0* | 42.1 ± 3.8 |
| 30 | 25.1 ± 2.4 | 42.7 ± 3.5 | 30.5 ± 3.2** |
| 100 | 15.7 ± 1.9 | 55.9 ± 4.8 | 18.2 ± 2.1*** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control (Student's t-test).
Table 2: Hypothetical Data from Forced Swim Test in Mice
| Treatment Group (mg/kg, i.p.) | Immobility Time (s) |
| Vehicle | 155.4 ± 12.8 |
| 10 | 120.7 ± 10.5* |
| 30 | 95.2 ± 8.7** |
| 100 | 78.9 ± 7.2*** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control (Student's t-test).
Table 3: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (µg/mL) | 12.5 | 8.9 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (µg*h/mL) | 25.8 | 82.6 |
| Half-life (h) | 2.1 | 2.5 |
| Clearance (mL/min/kg) | 3.2 | - |
| Bioavailability (%) | - | 80 |
Visualizations
Caption: Proposed experimental workflow for in vivo evaluation.
Caption: Hypothesized signaling pathway via GABA-A receptor modulation.
Conclusion
The protocols and data presented herein are intended to be a starting point for the in vivo investigation of (R)-3-amino-3-phenylpropanoic acid. Due to the current lack of specific published studies, these are proposed methodologies based on the characteristics of related compounds. Researchers should optimize doses, time points, and specific behavioral paradigms based on initial pilot studies. The exploration of this compound in relevant animal models is a critical step toward understanding its potential therapeutic value in neurological and other disorders.
References
Application Notes and Protocols for Determining the Purity of (R)-3-amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of chemical and enantiomeric purity of (R)-3-amino-3-phenylpropanoic acid, a key chiral building block in pharmaceutical synthesis. The analytical methods described herein include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
Overview of Analytical Strategies
The purity assessment of (R)-3-amino-3-phenylpropanoic acid involves the quantification of both chemical impurities and the undesired (S)-enantiomer. A multi-pronged analytical approach is recommended to ensure comprehensive characterization of the material's purity. The general workflow for this analysis is depicted below.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the analytical methods described. Values for (R)-3-amino-3-phenylpropanoic acid are provided where available; in other cases, data for the closely related compound phenylalanine is presented as a reference.
| Analytical Method | Parameter | Typical Value | Reference Compound |
| Chiral HPLC | Enantiomeric Excess (ee) | ≥ 99% | (S)-3-amino-3-phenylpropanoic acid |
| Resolution (Rs) | > 1.5 | Phenylalanine enantiomers[1] | |
| Limit of Detection (LOD) | 0.1 µg/mL | Phenylalanine enantiomers[1] | |
| Limit of Quantitation (LOQ) | 0.3 µg/mL (estimated) | Phenylalanine enantiomers | |
| NMR Spectroscopy | Chemical Purity | ≥ 98.5% | General organic compounds |
| Enantiomeric Excess (ee) | Detectable to < 1% of the minor enantiomer | General amino acids | |
| DSC | Melting Point (Onset) | ~220-225 °C (decomposes) | (S)-3-amino-3-phenylpropanoic acid[2] |
| Enthalpy of Fusion (ΔH) | Data not readily available for this specific compound | - | |
| Purity by van't Hoff | Dependent on sample | General organic compounds |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-3-amino-3-phenylpropanoic acid. Direct methods using a chiral stationary phase (CSP) are preferred to avoid potential racemization during derivatization.[3][4]
Protocol: Direct Enantioseparation using a Teicoplanin-based CSP
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[4]
-
-
Reagents and Materials:
-
(R)-3-amino-3-phenylpropanoic acid sample.
-
(S)-3-amino-3-phenylpropanoic acid reference standard.
-
Racemic 3-amino-3-phenylpropanoic acid (for method development).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water with a small amount of formic acid is a good starting point. An example mobile phase could be Methanol:Water:Formic Acid (80:20:0.1, v/v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the (R)-3-amino-3-phenylpropanoic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic mixture at the same concentration to determine the retention times of both enantiomers and to calculate the resolution.
-
Prepare a solution of the (S)-enantiomer reference standard to confirm peak identity.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of the (R)- and (S)-enantiomers in the chromatogram of the sample.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the chemical purity by identifying and quantifying impurities. For determining enantiomeric purity, a chiral resolving agent is typically employed to induce chemical shift differences between the enantiomers.
Protocol: Enantiomeric Purity Determination using a Chiral Resolving Agent
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Reagents and Materials:
-
(R)-3-amino-3-phenylpropanoic acid sample.
-
Chiral Resolving Agent (e.g., (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent).
-
Deuterated solvent (e.g., DMSO-d6 or D2O with appropriate pH adjustment).
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the (R)-3-amino-3-phenylpropanoic acid sample into an NMR tube.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Acquire a standard 1H NMR spectrum to assess chemical purity.
-
To the same NMR tube, add a molar equivalent of the chiral resolving agent.
-
Gently mix the contents of the NMR tube.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum of the mixture.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved and shows distinct peaks for the two diastereomeric complexes formed with the chiral resolving agent. The methine proton (CH-NH2) is often a good candidate.
-
Carefully integrate the signals corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) based on the integral values.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to determine the purity of crystalline solids by measuring the change in melting point as a function of the impurity concentration (van't Hoff equation).
Protocol: Purity Determination by DSC
-
Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
-
-
Reagents and Materials:
-
(R)-3-amino-3-phenylpropanoic acid sample.
-
Aluminum or gold-plated sample pans.
-
-
Experimental Procedure:
-
Accurately weigh 1-3 mg of the sample into a sample pan.
-
Hermetically seal the pan.
-
Place the sample pan in the DSC cell. An empty, sealed pan should be used as a reference.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The DSC software is typically used to perform the purity analysis based on the shape of the melting endotherm. The analysis involves integrating the area under the melting peak at different temperatures to calculate the mole fraction of the impurity.
-
The analysis provides a purity value in mole percent.
-
Visualization of Method Selection Logic
The choice of analytical method often depends on the specific requirements of the analysis. The following diagram illustrates a logical decision-making process for selecting the appropriate technique.
References
Troubleshooting & Optimization
troubleshooting low yield in (R)-3-amino-3-phenylpropanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (R)-3-amino-3-phenylpropanoic acid.
Troubleshooting Low Yield: Quick Guide
Low yields in the synthesis of (R)-3-amino-3-phenylpropanoic acid can arise from various factors, including suboptimal reaction conditions, purity of starting materials, and the choice of synthetic route. This guide provides a systematic approach to identifying and resolving common issues.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: My yield of racemic 3-amino-3-phenylpropanoic acid from the one-pot synthesis is consistently below 50%. What are the likely causes?
Low yields in the one-pot synthesis using benzaldehyde, malonic acid, and ammonium acetate are common.[1] Potential causes include:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reflux time is adequate (typically 6-8 hours).[1]
-
Starting Material Quality: Impurities in benzaldehyde (e.g., benzoic acid from oxidation) or other reagents can inhibit the reaction. Use freshly distilled or high-purity starting materials.
-
Precipitation Issues: The product precipitates from the reaction mixture upon cooling. If the cooling is too rapid or insufficient, or if the wrong solvent is used for washing (e.g., one that redissolves the product), the isolated yield will be low. Wash the precipitate with cold ethanol to minimize losses.[1]
-
Side Reactions: Competing side reactions can consume starting materials. While specific side products for this reaction are not extensively documented in the provided results, general side reactions in amino acid synthesis like self-condensation or decarboxylation of malonic acid before reaction can occur.
Q2: I am experiencing low enantioselectivity or yield during the enzymatic resolution of the racemic mixture. What should I investigate?
Enzymatic resolutions are sensitive to specific conditions. Common issues include:
-
Enzyme Activity: The enzyme (e.g., lipase, acylase) may be denatured or inhibited.[2][3] Confirm the correct pH, temperature, and buffer composition. Ensure no inhibitory contaminants are present.
-
Substrate Form: Most enzymatic resolutions are performed on an N-acetylated or esterified form of the amino acid.[2] Direct resolution of the free amino acid is often inefficient.
-
Reaction Time: Insufficient reaction time will lead to low conversion. Conversely, excessively long reaction times can sometimes lead to enzyme degradation or non-selective side reactions. Monitor the reaction progress to determine the optimal endpoint.
-
Microorganism Viability: If using whole-cell biocatalysts (e.g., Variovorax sp.), ensure the cell culture is healthy and in the correct growth phase for optimal enzymatic activity.[2]
Q3: What are the most common side reactions that can lower the yield?
While specific data on side reactions for this exact synthesis is limited, general principles from amino acid chemistry suggest potential issues:
-
β-Elimination: This is a common side reaction for β-amino acids, particularly if there are activating groups on the side chain or under harsh basic conditions.[4]
-
Racemization: During activation or coupling steps, especially in peptide synthesis, the chiral center can racemize, reducing the yield of the desired enantiomer.[5] This is a critical consideration if derivatizing the amino acid.
-
Diketopiperazine Formation: A common side reaction in peptide synthesis that can occur with amino acid esters.
-
Self-Condensation: The amino and carboxylic acid groups can react intermolecularly, leading to oligomers or polymers, especially at elevated temperatures.[6]
Q4: How can I improve the purification and isolation of the final product to maximize yield?
Product loss during workup and purification is a frequent cause of low overall yield.
-
Recrystallization: Use a minimal amount of the appropriate hot solvent to dissolve the crude product and allow it to cool slowly. This maximizes crystal formation and purity. Washing the filtered crystals should be done with a small amount of ice-cold solvent.
-
Extraction: If performing a liquid-liquid extraction, ensure the pH is adjusted correctly to have the product in the desired layer (e.g., for the free amino acid, it will be in the aqueous layer at neutral pH and can be crashed out by adjusting the pH to its isoelectric point).
-
Chromatography: While effective, column chromatography can lead to significant product loss on the stationary phase. Ensure proper column packing and choice of eluent to achieve good separation with minimal tailing.
Data and Methodologies
Comparison of Synthesis & Resolution Methods
The selection of a synthetic strategy has a significant impact on both the yield and the enantiomeric purity of the final product.
| Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Notes | Reference |
| One-Pot Synthesis (Racemic) | Benzaldehyde, Malonic Acid, NH₄OAc, Ethanol | 45-48% (crude) | N/A (Racemic) | A straightforward method to produce the racemic amino acid.[1] | [1] |
| One-Pot Synthesis + Esterification | Benzaldehyde, Malonic Acid, NH₄OAc, Thionyl Chloride | 61-78% | N/A (Racemic) | One-pot procedure directly yielding the ester, potentially improving overall yield.[7] | [7] |
| Enzymatic Resolution (Whole Cell) | Racemic N-Ac-β-Phe, Variovorax sp. | 67-96% (conversion) | > 99.5% | Highly effective for producing enantiomerically pure (R)-β-Phe.[2] | [2] |
| Enzymatic Resolution (Isolated Enzyme) | Racemic N-protected ester, Carica papaya lipase | ≥ 80% | > 99% | High enantioselectivity achieved through substrate engineering and optimization.[3] | [3] |
| Asymmetric Synthesis | DIOZ chiral auxiliary, 3-phenylpropanoyl chloride | ~52% (for key intermediate) | > 98% | Multi-step process offering high stereochemical control from the start.[8] | [8] |
Key Experimental Protocols
Protocol 1: One-Pot Synthesis of Racemic 3-Amino-3-phenylpropanoic Acid [1]
This method provides a direct route to the racemic β-amino acid.
-
Reaction Setup: Suspend benzaldehyde (30.0 mmol), malonic acid (30.2 mmol), and ammonium acetate (40.2 mmol) in ethanol (50.0 mL).
-
Reflux: Heat the suspension under reflux for 8 hours. A white precipitate should form during this time.
-
Isolation: Cool the reaction mixture. Filter the white precipitate and wash it with a small amount of cold ethanol.
-
Drying: Dry the isolated solid under reduced pressure to obtain the crude racemic 3-amino-3-phenylpropanoic acid. The reported yield for this crude product is approximately 48%.[1]
Protocol 2: (R)-Enantiomer-Specific Enzymatic Hydrolysis [2]
This protocol describes the resolution of a racemic N-acetylated precursor using a whole-cell biocatalyst.
-
Substrate Preparation: Synthesize racemic N-acetyl-3-amino-3-phenylpropionic acid ((R,S)-N-Ac-β-Phe) from the product of Protocol 1.[2]
-
Culture Preparation: Cultivate a microorganism with (R)-enantiomer-specific amidohydrolyzing activity, such as Variovorax sp.
-
Bioconversion: Prepare a reaction mixture containing the (R,S)-N-Ac-β-Phe substrate and the microbial cells in a suitable buffer.
-
Reaction: Incubate the mixture under optimized conditions (temperature, pH, agitation) until the conversion of the (R)-enantiomer is complete.
-
Workup: Separate the cells from the reaction mixture. Acidify the supernatant to precipitate the unreacted (S)-N-Ac-β-Phe, which can be removed by filtration.
-
Isolation: Neutralize the filtrate and isolate the desired (R)-3-amino-3-phenylpropanoic acid. This method can achieve high molar conversion yields (67-96%) and excellent enantiomeric excess (>99.5%).[2]
Visualized Workflows
Overall Synthesis and Resolution Strategy
Caption: Workflow for synthesis of racemic acid and subsequent enzymatic resolution.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-Amino-3-Phenylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-amino-3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 3-amino-3-phenylpropanoic acid?
The main difficulty in purifying 3-amino-3-phenylpropanoic acid lies in separating its enantiomers, (R)- and (S)-3-amino-3-phenylpropanoic acid, from a racemic mixture.[1] For many pharmaceutical applications, a single, optically pure enantiomer is required. Other challenges include removing starting materials, byproducts from the synthesis, and achieving high purity and yield.
Q2: What are the common impurities found in crude 3-amino-3-phenylpropanoic acid?
Common impurities can include unreacted starting materials such as benzaldehyde and malonic acid, as well as side-products like cinnamic acid derivatives. The specific impurity profile will depend on the synthetic route employed.
Q3: What are the principal methods for the chiral resolution of racemic 3-amino-3-phenylpropanoic acid?
The primary methods for chiral resolution include:
-
Enzymatic Resolution: This method utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the two.
-
Chemical Resolution using Chiral Resolving Agents: This involves the formation of diastereomeric salts with a chiral acid or base. These diastereomers have different physical properties and can be separated by crystallization.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be used to separate the enantiomers.
Troubleshooting Guides
Crystallization
Issue: Low Yield During Crystallization
-
Possible Cause: The compound may be too soluble in the chosen solvent, or the cooling process may be too rapid, preventing efficient crystal formation.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Anti-Solvent Addition: Consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystallization.
-
Issue: Poor Purity of Crystals
-
Possible Cause: Impurities may be co-crystallizing with the desired product.
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallization steps. Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.
-
Washing: Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.
-
Activated Carbon Treatment: If colored impurities are present, consider treating the solution with activated carbon before crystallization to adsorb them.
-
Chiral HPLC
Issue: Poor Resolution of Enantiomers
-
Possible Cause: The chosen chiral stationary phase (CSP) or mobile phase may not be suitable for the separation.
-
Troubleshooting Steps:
-
Column Selection: Screen different types of chiral columns (e.g., polysaccharide-based, protein-based, cyclodextrin-based) to find one that provides optimal selectivity for your compound.
-
Mobile Phase Optimization: Adjust the composition of the mobile phase. For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). For reversed-phase HPLC, adjust the ratio of water/buffer to the organic modifier (e.g., acetonitrile, methanol).
-
Additive Effects: The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can significantly impact the resolution of amino acids.
-
Temperature Control: Vary the column temperature. Sometimes, operating at sub-ambient temperatures can improve resolution.
-
Issue: Peak Tailing or Broadening
-
Possible Cause: This can be due to interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase pH: For amino acids, the pH of the mobile phase is critical. Adjust the pH to control the ionization state of the analyte and minimize undesirable interactions with the stationary phase.
-
Sample Concentration: Inject a lower concentration of the sample to avoid overloading the column.
-
Flow Rate: Optimize the flow rate. A lower flow rate can sometimes improve peak shape.
-
Racemic Resolution by Diastereomeric Salt Formation
Issue: Inefficient Separation of Diastereomers
-
Possible Cause: The chosen chiral resolving agent may not form diastereomeric salts with a significant difference in solubility.
-
Troubleshooting Steps:
-
Screening Resolving Agents: Test a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, camphor-10-sulfonic acid for resolving a racemic base; brucine, strychnine for resolving a racemic acid).
-
Solvent Optimization: The choice of solvent for crystallization is crucial. The ideal solvent should maximize the solubility difference between the two diastereomers.
-
Fractional Crystallization: Perform multiple crystallization steps to enrich the desired diastereomer in the solid phase.
-
Quantitative Data Summary
| Purification Method | Purity Achieved | Yield | Enantiomeric Excess (ee) | Reference |
| One-Pot Synthesis and Esterification | 98% (HPLC) | 78% | Not Applicable (Racemic) | [2] |
| Crystallization-Induced Chiral Inversion | >99% (after recrystallization) | Good | 96-99% | [3] |
| Chiral Resolution with Tolylsulfonyl-D-proline | >98% optical purity (after 3 recrystallizations) | - | >98% | [4] |
| Enzymatic Resolution (CPL catalyzed) | >99% ee | ≥ 80% | >99% | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 3-amino-3-phenylpropanoate
This protocol describes a one-pot synthesis of the ethyl ester of 3-amino-3-phenylpropanoic acid.
-
Reaction Setup: In a 500 mL three-necked flask, add 50 mL of ethanol, 9.3 g of malonic acid, and 18.2 g of ammonium acetate.
-
Addition of Benzaldehyde: Heat the mixture to 50°C and add 10.0 g of benzaldehyde dropwise.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux.
-
Esterification: Cool the mixture to 10°C and add 40 g of thionyl chloride dropwise. Heat to reflux for 16 hours.
-
Work-up: Evaporate the ethanol. To the residue, add 50 mL of dichloromethane and adjust the pH to 6-7 with a 5N NaOH solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers and concentrate to obtain the product.[2]
Protocol 2: Chiral Resolution using a Chiral Resolving Agent
This protocol outlines the general steps for resolving a racemic mixture of 3-amino-3-phenylpropanoic acid using a chiral resolving agent.
-
Salt Formation: Dissolve the racemic 3-amino-3-phenylpropanoic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent (e.g., an enantiomerically pure form of tartaric acid or mandelic acid).
-
Crystallization: Allow the diastereomeric salts to crystallize. This may require cooling or the addition of an anti-solvent.
-
Separation: Separate the crystals of the less soluble diastereomer by filtration.
-
Liberation of the Enantiomer: Treat the separated diastereomeric salt with an acid or base to liberate the enantiomerically pure 3-amino-3-phenylpropanoic acid.
-
Purification: The liberated enantiomer can be further purified by recrystallization.
Visualizations
Caption: Workflow for the one-pot synthesis of ethyl 3-amino-3-phenylpropanoate.
Caption: Logical workflow for chiral resolution via diastereomeric salt formation.
References
preventing racemization during the synthesis of (R)-3-amino-3-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-amino-3-phenylpropanoic acid, with a focus on preventing racemization.
Troubleshooting Guides
Issue: Significant Racemization Detected in the Final Product
Problem: HPLC analysis of the synthesized (R)-3-amino-3-phenylpropanoic acid reveals a significant percentage of the (S)-enantiomer, indicating racemization has occurred during the synthesis.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high racemization levels.
| Possible Cause | Recommended Action | Rationale |
| Harsh Reaction Conditions | Lower the reaction temperature. For many coupling reactions, performing them at 0°C can significantly reduce the rate of racemization.[1][2] | Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[1] |
| Inappropriate Coupling Reagent | Switch to a carbodiimide-based method with a racemization-suppressing additive, such as DIC/OxymaPure.[1] For particularly challenging syntheses, consider using phosphonium or aminium/uronium salt reagents like HATU or HCTU in combination with HOAt.[1] | Onium salt reagents like HBTU/HATU can be highly efficient but may promote racemization. The active esters formed by DIC/Oxyma are less susceptible to racemization.[1] |
| Strong or Unhindered Base | Replace strong bases like DBU or highly nucleophilic bases with a weaker or sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM).[1][3] | The base can abstract the acidic α-proton of the activated amino acid, leading to racemization. Sterically hindered bases are less likely to cause this proton abstraction.[1] |
| Prolonged Reaction/Activation Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid unnecessarily long pre-activation times for the carboxylic acid. | Prolonged exposure of the activated amino acid to basic conditions increases the likelihood of racemization. |
| Inappropriate Solvent | Screen different solvents. Aprotic, less polar solvents may be beneficial. In some cases, adding DMSO can help disrupt aggregation that might contribute to side reactions. | Protic solvents can stabilize ionic intermediates that are prone to racemization. |
| Acidic Purification Conditions | If using column chromatography, consider using neutral alumina instead of silica gel, which is acidic. Alternatively, the silica gel can be deactivated with a base (e.g., triethylamine) before use. | The acidic nature of silica gel can cause racemization of sensitive compounds during purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of racemization during the synthesis of (R)-3-amino-3-phenylpropanoic acid?
A1: Racemization during the synthesis of β-amino acids, similar to α-amino acids in peptide synthesis, primarily occurs through two base-catalyzed mechanisms when the carboxylic acid is activated for coupling[4]:
-
Oxazolone (Azlactone) Formation: The activated carboxyl group can intramolecularly cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[4]
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of enantiomers.[4]
Caption: Mechanisms of base-catalyzed racemization.
Q2: Which synthesis strategy is generally preferred to avoid racemization: asymmetric synthesis or enzymatic resolution?
A2: Both strategies can yield highly enantiopure (R)-3-amino-3-phenylpropanoic acid.
-
Asymmetric Synthesis using chiral auxiliaries (e.g., Evans auxiliaries) aims to create the desired stereocenter selectively. This approach can be very effective but may require more complex, multi-step procedures and careful optimization of reaction conditions to ensure high diastereoselectivity.
-
Enzymatic Resolution of a racemic mixture (e.g., of N-acetyl-3-amino-3-phenylpropanoic acid) utilizes the high stereospecificity of an enzyme to separate the enantiomers.[5] This method can provide products with very high enantiomeric excess (>99.5% ee) and is often more environmentally friendly.[5] The choice often depends on the available resources, scalability requirements, and the specific expertise of the research team.
Q3: How do protecting groups influence racemization?
A3: Protecting groups are crucial for minimizing racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) on the amino group are effective at suppressing racemization compared to acyl groups. This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the urethane, making it less likely to participate in the formation of the oxazolone intermediate. Bulky protecting groups can also sterically hinder the approach of a base to the α-proton.
Q4: Can the choice of coupling reagent and additive significantly impact the level of racemization?
A4: Absolutely. The choice of coupling reagent and additive is one of the most critical factors. While highly activating uronium/aminium reagents like HBTU and HATU can lead to faster reactions, they can also increase the risk of racemization, especially with unhindered bases.[1] Carbodiimide-based methods, particularly when combined with additives, are often preferred for minimizing racemization.[1]
| Coupling System | Typical Racemization (%) | Notes |
| DIC / HOBt | 1-5% | A classic combination, but largely superseded by Oxyma-based additives. |
| DIC / OxymaPure | <1% | OxymaPure forms active esters that are less prone to racemization. Highly recommended.[1] |
| HBTU / DIPEA | 5-15% | Fast and effective, but higher risk of racemization, especially for sensitive amino acids. |
| HATU / Collidine | <2% | HATU is a highly effective coupling reagent, and the use of a hindered base like collidine helps to suppress racemization. |
| BOP Reagent | 2-10% | An older phosphonium salt reagent, generally surpassed by modern aminium/uronium reagents in terms of racemization suppression. |
Note: These values are illustrative and can vary significantly depending on the substrate, solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Enzymatic Resolution of (R,S)-N-acetyl-3-amino-3-phenylpropanoic acid
This protocol is adapted from a method using microorganisms with (R)-enantiomer-specific amidohydrolyzing activity.[5]
1. Preparation of Racemic (R,S)-N-acetyl-3-amino-3-phenylpropanoic acid: a. Dissolve (R,S)-3-amino-3-phenylpropanoic acid (45.3 g) in water (182 ml). b. Adjust the pH to 11.4 with a 25% sodium hydroxide solution. c. Add acetic anhydride (58 ml) and 25% sodium hydroxide solution while maintaining the pH between 11 and 12. d. Heat the reaction mixture to 40°C and stir for 3 hours, keeping the pH between 11 and 12. e. Filter any insoluble material and cool the filtrate in an ice bath. f. Add concentrated HCl (105 ml) to adjust the pH to 2 and allow the product to crystallize for 2 hours. g. Collect the solid by filtration, wash with water, and dry under vacuum at 40°C.
2. Enzymatic Resolution: a. Prepare a culture of an appropriate microorganism (e.g., Variovorax sp.) known for (R)-enantiomer-specific amidohydrolyzing activity. b. In a suitable buffer, create a suspension of the cells and the racemic (R,S)-N-acetyl-3-amino-3-phenylpropanoic acid. c. Incubate the mixture under optimized conditions (temperature, pH, agitation) for the specific microorganism. d. Monitor the reaction progress by analyzing the enantiomeric excess of the product and the consumption of the starting material. e. Once the desired conversion is reached, terminate the reaction (e.g., by heating). f. Separate the desired (R)-3-amino-3-phenylpropanoic acid from the unreacted (S)-N-acetyl-3-amino-3-phenylpropanoic acid and the biomass through standard purification techniques (e.g., crystallization, chromatography).
Protocol 2: General Procedure for Asymmetric Synthesis using a Chiral Auxiliary (Evans' Asymmetric Aldol Reaction Principle)
This is a generalized protocol; specific reagents and conditions will need to be optimized.
1. Acylation of the Chiral Auxiliary: a. To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an aprotic solvent (e.g., THF) at -78°C, add a strong base (e.g., n-BuLi). b. Slowly add the appropriate acyl chloride (e.g., phenylacetyl chloride). c. Allow the reaction to warm to room temperature and stir until completion. d. Purify the N-acylated auxiliary.
2. Diastereoselective Enolate Formation and Alkylation: a. Dissolve the N-acylated auxiliary in THF and cool to -78°C. b. Add a base (e.g., LDA or NaHMDS) to form the enolate. c. Introduce the electrophile (e.g., a formaldehyde equivalent for a subsequent Mannich reaction or an appropriate alkylating agent). d. Quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product and purify by chromatography to isolate the desired diastereomer.
3. Cleavage of the Chiral Auxiliary: a. Dissolve the product from the previous step in a suitable solvent system (e.g., THF/water). b. Add a cleaving agent (e.g., LiOH/H₂O₂) to hydrolyze the auxiliary. c. Acidify the reaction mixture to protonate the carboxylic acid. d. Extract the desired (R)-3-amino-3-phenylpropanoic acid and purify.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline for analyzing the enantiomeric purity of 3-amino-3-phenylpropanoic acid.
1. Sample Preparation: a. Prepare a dilute solution of the synthesized 3-amino-3-phenylpropanoic acid in the mobile phase (e.g., 1 mg/mL). b. If necessary, derivatize the amino acid with a suitable agent (e.g., Marfey's reagent, FDAA) to improve resolution and detection.[4][6]
2. HPLC Conditions: a. Column: A chiral stationary phase (CSP) column is required. Examples include polysaccharide-based columns (e.g., Chiralpak) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T).[4] b. Mobile Phase: A typical mobile phase for underivatized amino acids on a Chirobiotic T column could be a mixture of water, methanol, and an acid modifier like formic acid or acetic acid.[7] For derivatized amino acids, a reversed-phase gradient (e.g., acetonitrile/water with 0.1% TFA) is common.[6] c. Flow Rate: Typically 0.5 - 1.5 mL/min. d. Detection: UV detection at an appropriate wavelength (e.g., 210 nm, 254 nm, or 340 nm for FDAA derivatives).[6]
3. Data Analysis: a. Integrate the peak areas of the (R)- and (S)-enantiomers. b. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 3-Amino-3-Phenylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-amino-3-phenylpropanoic acid.
I. One-Pot Synthesis from Benzaldehyde, Malonic Acid, and Ammonium Acetate
This method is a common and straightforward approach for synthesizing 3-amino-3-phenylpropanoic acid. However, byproduct formation can be a significant issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the one-pot synthesis of 3-amino-3-phenylpropanoic acid?
A1: The main byproduct in this reaction is cinnamic acid.[1] Its formation is competitive with the desired product and is influenced by reaction conditions.
Q2: What is a typical yield for this reaction?
A2: The yields for the one-pot synthesis of 3-amino-3-arylpropionic acids can range from moderate to good, typically between 17-70%, depending on the specific substrates and reaction conditions.[1]
Q3: How can I minimize the formation of cinnamic acid?
A3: Optimizing the reaction time and temperature can help favor the formation of the desired β-amino acid over the cinnamic acid byproduct. Mechanistic studies have shown a complex reaction network where intermediates can lead to either product.[1] Shorter reaction times and controlled temperatures are generally preferred.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 3-amino-3-phenylpropanoic acid | - Suboptimal reaction temperature or time.- Inefficient precipitation of the product. | - Optimize the reflux time; prolonged heating can favor cinnamic acid formation.- Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation of the product.- Recrystallize the crude product from a suitable solvent like methanol or ethanol to improve purity.[1] |
| High percentage of cinnamic acid byproduct | - Reaction conditions favoring the elimination pathway.- Use of excess benzaldehyde. | - Carefully control the reaction temperature and avoid excessively long reaction times.- Use a stoichiometric amount of benzaldehyde relative to malonic acid. |
| Product is difficult to purify | - Co-precipitation of the product and byproduct.- Presence of unreacted starting materials. | - Recrystallization is an effective method for purification.[1]- Column chromatography can be employed for more challenging separations.- Ensure complete reaction of starting materials by monitoring the reaction progress using techniques like TLC or HPLC. |
Experimental Protocol: One-Pot Synthesis
Materials:
-
Benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable alcohol)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), malonic acid (1 to 1.1 equivalents), and ammonium acetate (1.5 to 2 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
To purify the product, the crude solid can be dissolved in a dilute aqueous acid (e.g., 1N HCl) and then re-precipitated by adjusting the pH to neutral (pH 7) with a base (e.g., NaOH).
-
The purified 3-amino-3-phenylpropanoic acid can be collected by filtration, washed with cold water, and dried under vacuum.
Reaction Workflow
Caption: One-pot synthesis workflow for 3-amino-3-phenylpropanoic acid.
II. Enzymatic Synthesis and Resolution
Enzymatic methods are employed to produce enantiomerically pure 3-amino-3-phenylpropanoic acid, typically through the resolution of a racemic mixture.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the enzymatic synthesis of enantiomerically pure 3-amino-3-phenylpropanoic acid?
A1: The primary challenge is achieving high enantioselectivity, where the enzyme selectively acts on one enantiomer in a racemic mixture, leaving the other unreacted. The unreacted enantiomer is often considered the "byproduct" of the resolution process.
Q2: What types of enzymes are commonly used for this resolution?
A2: Lipases and amidases are frequently used. For instance, lipase can be used for the enantioselective hydrolysis of an ester derivative of racemic 3-amino-3-phenylpropanoic acid. Amidases can be used for the enantiomer-specific hydrolysis of N-acetyl-3-amino-3-phenylpropanoic acid.
Q3: Are there other byproducts besides the undesired enantiomer?
A3: In some cases, side reactions such as polymerization of the unreacted β-amino acid ethyl ester enantiomers have been observed, which can complicate purification and reduce the yield of the desired enantiomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (low ee) | - Suboptimal enzyme choice.- Inappropriate reaction conditions (temperature, pH, solvent). | - Screen different enzymes to find one with higher selectivity for your substrate.- Optimize the reaction temperature; lower temperatures often increase enantioselectivity at the cost of reaction rate.- Adjust the pH of the reaction medium to the optimal range for the chosen enzyme.- The choice of organic solvent can significantly impact enzyme activity and selectivity; screen various solvents. |
| Low Reaction Rate | - Non-optimal temperature or pH.- Enzyme inhibition by substrate or product. | - Gradually increase the temperature while monitoring enantioselectivity.- Ensure the pH is optimal for enzyme activity.- Consider in-situ product removal or substrate feeding strategies to mitigate inhibition. |
| Formation of Unwanted Side Products (e.g., polymers) | - Instability of the substrate or product under reaction conditions. | - Modify the substrate to a more stable derivative if possible.- Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. |
Experimental Protocol: Lipase-Catalyzed Resolution
Materials:
-
Racemic N-acetyl-3-amino-3-phenylpropanoic acid methyl ester
-
Lipase (e.g., from Candida antarctica)
-
Phosphate buffer
-
Organic solvent (e.g., tert-butyl methyl ether)
Procedure:
-
Dissolve the racemic N-acetyl-3-amino-3-phenylpropanoic acid methyl ester in an organic solvent.
-
Add the lipase and phosphate buffer to the solution.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted ester and the produced acid.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted ester from the hydrolyzed acid by extraction. The acid will be in the aqueous phase after basification, while the ester remains in the organic phase.
-
The desired enantiomer (either the unreacted ester or the produced acid) can then be deprotected to yield enantiomerically pure 3-amino-3-phenylpropanoic acid.
Enzymatic Resolution Workflow
Caption: Workflow for the enzymatic resolution of a racemic ester.
III. Asymmetric Synthesis using Chiral Auxiliaries
Asymmetric synthesis methodologies, such as those employing chiral auxiliaries like Evans oxazolidinones, allow for the direct synthesis of enantiomerically enriched β-amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in asymmetric synthesis using chiral auxiliaries?
A1: The primary byproducts are diastereomers of the desired product. The ratio of these diastereomers (diastereomeric excess, d.e.) is a measure of the reaction's selectivity.
Q2: How can I improve the diastereoselectivity of the reaction?
A2: The choice of chiral auxiliary, the Lewis acid used to form the enolate, and the reaction temperature are critical factors. The Zimmerman-Traxler transition state model is often used to predict and explain the stereochemical outcome.
Q3: How are the diastereomeric byproducts removed?
A3: Diastereomers have different physical properties, so they can often be separated by standard purification techniques such as flash chromatography or recrystallization.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (low d.e.) | - Incorrect choice of chiral auxiliary or Lewis acid.- Suboptimal reaction temperature. | - Screen different chiral auxiliaries and Lewis acids (e.g., boron or titanium-based).- Perform the reaction at lower temperatures to enhance selectivity.- Ensure the use of high-purity, anhydrous reagents and solvents. |
| Difficult Separation of Diastereomers | - Similar polarities of the diastereomers. | - Optimize the mobile phase for flash chromatography to achieve better separation.- Attempt recrystallization from various solvent systems.- HPLC can be used for more challenging separations.[2][3] |
| Incomplete Removal of the Chiral Auxiliary | - Inefficient cleavage conditions. | - Ensure the cleavage reaction (e.g., hydrolysis or reduction) goes to completion.- Use appropriate workup procedures to remove the cleaved auxiliary. |
Experimental Protocol: Evans Asymmetric Aldol Reaction for β-Amino Acid Precursor
This is a generalized protocol for the synthesis of a β-hydroxy-α-substituted precursor, which can be further converted to the desired β-amino acid.
Materials:
-
Chiral N-acyloxazolidinone (Evans auxiliary)
-
Lewis acid (e.g., dibutylboron triflate)
-
Base (e.g., triethylamine)
-
Aldehyde
-
Anhydrous solvents (e.g., dichloromethane)
Procedure:
-
Dissolve the chiral N-acyloxazolidinone in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
-
Add the Lewis acid and then the base to form the boron enolate.
-
Add the aldehyde dropwise to the enolate solution.
-
Stir the reaction at the low temperature until completion, as monitored by TLC.
-
Quench the reaction and perform an appropriate workup to isolate the crude product.
-
Purify the product by flash chromatography to separate the desired diastereomer from minor diastereomeric byproducts.
-
Cleave the chiral auxiliary from the purified product to obtain the enantiomerically enriched β-hydroxy acid, which can then be converted to the corresponding β-amino acid.
Asymmetric Synthesis Logical Pathway
References
stability issues and storage of (R)-3-amino-3-phenylpropanoic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (R)-3-amino-3-phenylpropanoic acid hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1][][3] Some suppliers recommend storage at room temperature in a dark place under an inert atmosphere.[4] To maintain quality, it is crucial to protect the compound from moisture and direct sunlight.[5] When stored under these recommended conditions, the product is expected to be stable for 1-2 years.[5]
Q2: How should I prepare and store solutions of this compound?
A2: this compound is soluble in water.[5] For stock solutions, it is advisable to aliquot the prepared solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. One supplier of a similar compound suggests that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. If water is used as the solvent, the solution should be sterilized by filtering through a 0.22 μm filter before use.
Q3: What are the known chemical incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[1][][3][6] Contact with strong acids and bases should also be avoided as they may cause degradation.[3][6]
Q4: Is this compound sensitive to light?
Q5: What are the signs of degradation?
A5: Degradation of the compound may be indicated by a change in physical appearance, such as discoloration from its typical white to off-white crystalline powder form, or by the appearance of new peaks in analytical tests like HPLC.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
// Branch 1: Inconsistent Experimental Results inconsistent_results [label="Inconsistent Experimental Results", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity [label="Check Compound Purity\n(e.g., via HPLC, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="Review Storage Conditions\n(Temperature, Humidity, Light)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solution_prep [label="Verify Solution Preparation\n(Solvent, Concentration, Age)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
issue_type -> inconsistent_results [label="Inconsistent\nResults"]; inconsistent_results -> check_purity; inconsistent_results -> check_storage; inconsistent_results -> check_solution_prep;
// Branch 2: Physical Appearance Change appearance_change [label="Change in Physical Appearance\n(e.g., color, clumping)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assess_hygroscopicity [label="Assess for Hygroscopicity\n(Moisture Absorption)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; perform_analytical_test [label="Perform Analytical Test\n(e.g., HPLC) to check for degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
issue_type -> appearance_change [label="Appearance\nChange"]; appearance_change -> assess_hygroscopicity; appearance_change -> perform_analytical_test;
// Branch 3: Solubility Issues solubility_issue [label="Difficulty Dissolving Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; verify_solvent [label="Verify Solvent and pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gentle_heating [label="Consider Gentle Heating or Sonication", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_concentration [label="Check if Concentration\nExceeds Solubility Limit", fillcolor="#EA4335", fontcolor="#FFFFFF"];
issue_type -> solubility_issue [label="Solubility\nIssues"]; solubility_issue -> verify_solvent; solubility_issue -> gentle_heating; solubility_issue -> check_concentration; } Caption: Troubleshooting decision tree for common issues.
Stability Data Summary
While specific quantitative stability data for this compound is not extensively published, the following tables provide a template for organizing data from forced degradation studies, which are recommended to establish the intrinsic stability of the compound.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Parameters | Observation | % Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | User-defined observation | User-defined value |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | User-defined observation | User-defined value |
| Oxidation | 6% H₂O₂, RT, 24h | User-defined observation | User-defined value |
| Thermal | 80°C, 48h | User-defined observation | User-defined value |
| Photolytic | UV/Vis light, 7 days | User-defined observation | User-defined value |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with a suitable base, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Maintain at room temperature for a defined period. At intervals, withdraw samples, neutralize with a suitable acid, and dilute for analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Monitor the reaction over time, taking samples for analysis.
-
Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C) for an extended period. Sample at various time points for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the stability of the compound.
Recommended Starting HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | Chiral stationary phase (e.g., teicoplanin-based) or a C18 column for achiral analysis of degradation. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized. |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (scan for λmax). |
| Column Temperature | Ambient or controlled (e.g., 25-40°C). |
| Injection Volume | 10-20 µL. |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
References
overcoming solubility problems of (R)-3-amino-3-phenylpropanoic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (R)-3-amino-3-phenylpropanoic acid in their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the solubilization of (R)-3-amino-3-phenylpropanoic acid.
Problem: The compound is not dissolving in water or aqueous buffers.
-
Possible Cause 1: Approaching the Isoelectric Point (pI).
-
Amino acids exhibit their lowest solubility at their isoelectric point, where the net charge is zero.
-
Solution: Adjust the pH of the solvent. Since (R)-3-amino-3-phenylpropanoic acid has a basic amino group and an acidic carboxylic acid group, its solubility will increase in acidic or basic conditions.
-
-
Possible Cause 2: Low Intrinsic Aqueous Solubility.
-
The phenyl group in the molecule imparts hydrophobic characteristics, limiting its solubility in water.[3]
-
Solution: Use an organic co-solvent.
-
First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or methanol.[4] (R)-3-amino-3-phenylpropanoic acid is reported to be soluble in these solvents.[4]
-
Once fully dissolved, slowly add this concentrated stock solution to your aqueous buffer with vigorous stirring. This prevents the compound from precipitating out of solution.[5]
-
-
-
Possible Cause 3: Formation of Aggregates.
-
The compound may be forming fine particles or aggregates that are slow to dissolve.
-
Solution: Apply physical methods to aid dissolution.
-
Sonication: Use a sonication bath to break up particles and increase the surface area exposed to the solvent.[5]
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to increase the kinetic energy and aid dissolution. Avoid excessive heat, which could degrade the compound.
-
-
Problem: The compound precipitates when my stock solution is added to the cell culture medium.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too high.
-
High concentrations of organic solvents can be toxic to cells and can also cause the compound to crash out of the aqueous medium.
-
Solution: Prepare a more concentrated initial stock solution in the organic solvent so that a smaller volume is needed for dilution. Aim for a final organic solvent concentration in your cell culture medium that is well-tolerated by your cells (typically ≤ 0.5% DMSO).
-
-
Possible Cause: The buffer capacity of the medium is insufficient to maintain the pH.
-
If the stock solution is highly acidic or basic, it may alter the pH of the final solution, causing the compound to precipitate.
-
Solution: Use a small volume of a highly concentrated stock solution. Ensure your final medium is well-buffered. If necessary, readjust the pH of the final solution after adding the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of (R)-3-amino-3-phenylpropanoic acid?
-
Water: Described as "soluble" to "slightly soluble".[4][6] The solubility of its isomer, L-phenylalanine, is approximately 14.1 g/L at 25°C, which can be used as a rough estimate.[7]
-
DMSO & Methanol: Reported as "soluble".[4] For context, a related dipeptide is soluble in DMSO at approximately 8 mg/mL.[8]
-
Ethanol: Expected to have some solubility, but likely less than in methanol or DMSO.[7][9]
Q2: What is the best way to prepare a stock solution for in vitro biological assays?
A2: The recommended method is to prepare a concentrated stock solution in 100% DMSO.[4] A concentration of 10-20 mM is a common starting point. This stock can then be serially diluted in your aqueous assay buffer or cell culture medium to the final working concentration. Always add the DMSO stock to the aqueous solution slowly while vortexing.
Q3: How should I store solutions of (R)-3-amino-3-phenylpropanoic acid?
A3: For long-term storage, it is best to store the compound as a lyophilized powder at -20°C.[5] Stock solutions in DMSO can be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage as they are more susceptible to microbial growth and potential degradation.[10]
Quantitative Data Summary
The table below summarizes the available solubility information. Note that quantitative data for the specific (R)-enantiomer is limited; therefore, data from closely related compounds are provided for reference.
| Solvent | Temperature | Solubility of (R)-3-amino-3-phenylpropanoic acid | Reference Compound Data |
| Water | 25 °C | Slightly Soluble / Soluble (Qualitative)[4][6] | ~14.1 g/L (for L-Phenylalanine)[7] |
| PBS (pH 7.2) | Not Specified | Not Specified | ~5 mg/mL (for L-Phenylalanine)[10] |
| DMSO | Room Temp. | Soluble (Qualitative)[4] | 8 mg/mL (for Glycyl-DL-phenylalanine)[8] |
| Methanol | Room Temp. | Soluble (Qualitative)[4] | L-Phenylalanine is less soluble in methanol-water mixtures than in pure water.[9][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of (R)-3-amino-3-phenylpropanoic acid (MW: 165.19 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh out 1.65 mg of the compound and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the solid has dissolved. If dissolution is slow, sonicate the vial for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment
-
Preparation: Weigh the desired amount of (R)-3-amino-3-phenylpropanoic acid.
-
Suspension: Add a portion of the total required volume of deionized water or buffer to create a suspension.
-
pH Adjustment: While stirring, add 0.1 M HCl drop by drop until the compound dissolves. Note the volume of acid added.
-
Final Volume: Bring the solution to the final desired volume with the buffer.
-
Final pH Check: Check the final pH and adjust if necessary for your experiment.
-
Sterilization: If required for cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.
Visualizations
Experimental Workflow for Solubilization
Caption: A logical workflow for dissolving (R)-3-amino-3-phenylpropanoic acid.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The metabolite 3-phenylpropionic acid, closely related to the topic compound, is known to interact with the Aryl Hydrocarbon Receptor (AhR) pathway.
Caption: Ligand activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[12][13][14]
FOXO3 Activation Pathway under Cellular Stress
Cellular stress, such as oxidative stress, can lead to the activation of the transcription factor FOXO3.
References
- 1. Making aqueous amino acid solutions? - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]
- 7. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sepax-tech.com.cn [sepax-tech.com.cn]
- 12. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in determining the enantiomeric excess of (R)-3-amino-3-phenylpropanoic acid
Welcome to the technical support center for the analytical challenges in determining the enantiomeric excess of (R)-3-amino-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental determination of enantiomeric purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the enantiomeric excess of (R)-3-amino-3-phenylpropanoic acid?
The most prevalent methods for the enantiomeric separation and quantification of 3-amino-3-phenylpropanoic acid are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), Gas Chromatography-Mass Spectrometry (GC-MS) after chiral derivatization, and Capillary Electrophoresis (CE) using a chiral selector. Each technique offers distinct advantages and is suited for different analytical requirements.
Q2: Which type of chiral stationary phase (CSP) is most effective for the HPLC analysis of 3-amino-3-phenylpropanoic acid?
Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have demonstrated excellent enantioselectivity for underivatized β-amino acids like 3-amino-3-phenylpropanoic acid.[1][2][3] Polysaccharide-based CSPs and Pirkle-type columns can also be effective, sometimes requiring derivatization of the amino acid.[4]
Q3: Is derivatization necessary for the analysis of 3-amino-3-phenylpropanoic acid enantiomers?
For chiral HPLC, direct analysis of underivatized 3-amino-3-phenylpropanoic acid is often possible and preferred to avoid potential side reactions or racemization that can be introduced during derivatization.[5] However, for GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the amino acid. For HPLC, derivatization with fluorescent tags can be employed to enhance detection sensitivity.[4][5]
Q4: How can I improve the resolution between the enantiomer peaks in my chiral HPLC method?
Optimizing the mobile phase composition is crucial for improving resolution. This can involve adjusting the type and concentration of the organic modifier (e.g., methanol, acetonitrile), and the addition of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the mobile phase.[6] Lowering the column temperature can also enhance chiral recognition and improve separation.[7]
Q5: What are the common causes of peak tailing in the chiral chromatography of amino acids?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Other causes can include column overload, an inappropriate mobile phase pH, or contamination of the column or guard column.[8]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Symptoms:
-
Co-eluting enantiomer peaks (a single peak).
-
Poorly resolved peaks with a resolution value (Rs) less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Verify CSP Suitability: Confirm that the chosen chiral stationary phase is appropriate for the separation of β-amino acids. Macrocyclic glycopeptide phases like teicoplanin-based columns are a good starting point.[1][2][3]
-
Optimize Mobile Phase:
-
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase.
-
Additives: Introduce small amounts of acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifiers to the mobile phase to improve peak shape and selectivity.[6]
-
-
Adjust Column Temperature: Lowering the column temperature often enhances the chiral recognition mechanism, leading to better separation. Experiment with temperatures between 10°C and 25°C.[7]
-
Check Column Health: A contaminated or degraded column can lead to a loss of resolution. Flush the column according to the manufacturer's instructions or replace it if necessary.
Issue 2: Peak Tailing in Chromatogram
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Reduce Sample Concentration: Inject a more dilute sample to rule out column overload as the cause of tailing.
-
Optimize Mobile Phase pH and Additives: For basic compounds like 3-amino-3-phenylpropanoic acid, adding a basic modifier such as diethylamine can help to saturate active silanol sites on the column and improve peak shape.[8]
-
Inspect Column and Guard Column: Contamination can lead to active sites that cause tailing. Replace the guard column and flush the analytical column. If the problem persists, the column may need to be replaced.
-
Minimize Extra-Column Dead Volume: Ensure that all tubing and connections between the injector, column, and detector are as short as possible and have a small internal diameter to prevent peak broadening and tailing.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general method for the direct enantiomeric separation of 3-amino-3-phenylpropanoic acid. Optimization will likely be required for specific instrumentation and applications.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of methanol and water with a small amount of acidic or basic modifier. A typical starting point is 80:20 (v/v) methanol:water with 0.1% trifluoroacetic acid or 0.1% diethylamine. The optimal mobile phase composition should be determined experimentally.[5]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (can be optimized between 10°C and 40°C)
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the 3-amino-3-phenylpropanoic acid sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol outlines a general procedure for the indirect enantiomeric analysis of 3-amino-3-phenylpropanoic acid via GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral Capillary Column (e.g., Chirasil®-Val)
Derivatization Reagents:
-
Anhydrous isopropanol with HCl
-
Trifluoroacetic anhydride (TFAA)
Derivatization Procedure:
-
Esterification: To a dried sample of 3-amino-3-phenylpropanoic acid, add 1 mL of 3 M HCl in isopropanol. Heat at 100°C for 30 minutes. Evaporate the reagent under a stream of nitrogen.
-
Acylation: To the dried residue, add 200 µL of dichloromethane and 100 µL of TFAA. Heat at 100°C for 15 minutes. Evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the sample in a suitable solvent for injection.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-500
Data Analysis:
-
Identify the peaks corresponding to the derivatized enantiomers based on their retention times and mass spectra.
-
Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.
Quantitative Data Summary
The following tables provide representative quantitative data for the validation of chiral analytical methods for amino acids. Note that these values are illustrative and will vary depending on the specific method, instrumentation, and laboratory.
Table 1: Chiral HPLC Method Validation Parameters
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Data compiled from typical validation reports for chiral amino acid analysis.[9][10]
Table 2: Chiral GC-MS Method Validation Parameters
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
Data compiled from typical validation reports for chiral amino acid analysis following derivatization.
Experimental Workflow Visualization
Caption: General experimental workflow for determining enantiomeric excess.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yakhak.org [yakhak.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Enantiopure 3-Amino-3-Phenylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the alternative synthesis of enantiopure 3-amino-3-phenylpropanoic acid, a key intermediate in the manufacturing of various pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main alternative routes to enantiopure 3-amino-3-phenylpropanoic acid?
A1: The primary alternative synthesis routes include enzymatic kinetic resolution of a racemic mixture, asymmetric synthesis using chiral auxiliaries, and diastereoselective Michael addition of a chiral amine to a cinnamate derivative. Biocatalytic approaches using enzymes like lipases, amidases, and phenylalanine aminomutase (PAM) are also gaining prominence due to their high enantioselectivity and environmentally friendly reaction conditions.
Q2: Which enzymatic methods are commonly used for the resolution of racemic 3-amino-3-phenylpropanoic acid derivatives?
A2: Lipase-catalyzed enantioselective hydrolysis or alcoholysis of racemic esters of 3-amino-3-phenylpropanoic acid is a widely used method. Amidases can be employed for the enantioselective hydrolysis of racemic N-acetyl-3-amino-3-phenylpropanoic acid. Phenylalanine aminomutase (PAM) can catalyze the direct addition of ammonia to cinnamic acid to yield enantiopure β-phenylalanine.
Q3: What are the advantages of using a chiral auxiliary like an Evans oxazolidinone for this synthesis?
A3: Chiral auxiliaries, such as Evans oxazolidinones, allow for high diastereoselectivity in reactions like alkylation or Michael addition, leading to the formation of a specific stereoisomer. The auxiliary can then be cleaved and recovered, providing a reliable method to control the stereochemistry of the final product.
Q4: Can you explain the principle of diastereoselective Michael addition for this synthesis?
A4: This method involves the conjugate addition of a chiral amine to an α,β-unsaturated ester, such as ethyl cinnamate. The chirality of the amine directs the stereochemical outcome of the addition, leading to a diastereomerically enriched product. Subsequent removal of the chiral group from the nitrogen atom yields the enantiopure 3-amino-3-phenylpropanoic acid.
Troubleshooting Guides
Route 1: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-Phenylpropanoic Acid Ester
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | - Inappropriate enzyme selection.- Non-optimal reaction conditions (pH, temperature).- Substrate or product inhibition.- Racemization of the product or remaining substrate. | - Screen a variety of lipases or amidases for optimal selectivity.- Optimize pH and temperature for the specific enzyme used.- Employ a substrate feeding strategy to maintain low substrate concentrations.- Monitor the reaction progress and stop it at the optimal time to prevent racemization. |
| Low Reaction Rate/Conversion | - Inactivated enzyme.- Poor enzyme-substrate compatibility.- Insufficient mixing in a biphasic system. | - Ensure proper storage and handling of the enzyme.- Consider using a different ester derivative of the substrate.- Increase agitation speed or use a co-solvent to improve mass transfer. |
| Difficulty in Product Separation | - Similar polarities of the product and unreacted substrate. | - After the reaction, protect the amino group of the unreacted ester before extraction to alter its polarity.- Utilize column chromatography with a suitable solvent system for efficient separation. |
Route 2: Asymmetric Synthesis using an Evans-type Chiral Auxiliary
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Diastereoselectivity | - Incorrect choice of Lewis acid or base.- Non-optimal reaction temperature.- Steric hindrance from the substrate. | - Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂) and bases (e.g., DIPEA, Et₃N).- Perform the reaction at lower temperatures to enhance selectivity.- Ensure the chiral auxiliary is appropriate for the specific substrate. |
| Incomplete Reaction | - Insufficient amount of reagent (e.g., enolate, electrophile).- Low reactivity of the electrophile. | - Use a slight excess of the limiting reagent.- Increase the reaction temperature or time if low diastereoselectivity is not a concern.- Use a more reactive electrophile if possible. |
| Difficulty in Auxiliary Cleavage | - Harsh cleavage conditions causing product degradation.- Incomplete cleavage. | - Screen different cleavage methods (e.g., LiOH/H₂O₂, LiBH₄).- Optimize the reaction time and temperature for the cleavage step.- Ensure complete removal of the cleavage reagents during workup. |
Quantitative Data Summary
| Synthesis Route | Key Reagents/Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reference |
| Enzymatic Resolution | Lipase (e.g., from Candida antarctica) | 40-50 (for one enantiomer) | >99 | |
| Enzymatic Resolution | Amidohydrolase (Variovorax sp.) | 94 (for R-enantiomer) | >99.5 | |
| Enzymatic Resolution | Amidohydrolase (Burkholderia sp.) | 67 (for S-enantiomer) | >99.5 | |
| Asymmetric Synthesis | Evans Oxazolidinone Auxiliary | 70-85 (overall) | >98 (de) | |
| Diastereoselective Michael Addition | Chiral Lithium Amide | 75-90 | >95 (de) |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-3-Amino-3-phenylpropanoic Acid Ethyl Ester
-
Esterification of Racemic Acid: Convert racemic 3-amino-3-phenylpropanoic acid to its ethyl ester using standard methods (e.g., thionyl chloride in ethanol).
-
Enzymatic Hydrolysis:
-
Suspend the racemic ethyl ester in a phosphate buffer (pH 7.0).
-
Add lipase from Candida antarctica (e.g., Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by HPLC until approximately 50% conversion is reached.
-
-
Workup and Separation:
-
Filter off the immobilized enzyme.
-
Acidify the aqueous phase with HCl and extract the unreacted (S)-ester with an organic solvent (e.g., ethyl acetate).
-
Basify the aqueous phase with NaOH and extract the (R)-acid.
-
The enantiopurity of each product can be determined by chiral HPLC.
-
Protocol 2: Asymmetric Synthesis of (S)-3-Amino-3-phenylpropanoic Acid using an Evans Auxiliary
-
Acylation of Chiral Auxiliary: Acylate the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with cinnamoyl chloride in the presence of a base (e.g., triethylamine) to form the N-cinnamoyl oxazolidinone.
-
Diastereoselective Michael Addition:
-
Cool the solution of the N-cinnamoyl oxazolidinone to a low temperature (e.g., -78 °C).
-
Add a suitable amine source, such as lithium bis(trimethylsilyl)amide, to act as the nucleophile in a conjugate addition.
-
-
Auxiliary Cleavage:
-
Cleave the chiral auxiliary from the product using lithium hydroxide and hydrogen peroxide.
-
The chiral auxiliary can be recovered and recycled.
-
-
Purification: Purify the resulting (S)-3-amino-3-phenylpropanoic acid by crystallization or chromatography.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Validation & Comparative
A Comparative Guide to the Biological Activity of (R)-3-amino-3-phenylpropanoic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of (R)-3-amino-3-phenylpropanoic acid with its structurally related alternatives, phenibut and baclofen. The focus of this comparison is their interaction with the GABAergic system, a key pathway in the central nervous system. This document summarizes quantitative experimental data, details relevant experimental protocols, and provides visual representations of key concepts to aid in research and drug development decisions.
Introduction to (R)-3-amino-3-phenylpropanoic Acid and its Role as a GABAergic Modulator
(R)-3-amino-3-phenylpropanoic acid, a chiral derivative of β-phenylalanine, is a compound of interest in pharmaceutical research due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its biological activity is primarily attributed to its interaction with GABA receptors, which are central to regulating neuronal excitability. Understanding its potency and mechanism of action in comparison to established GABAergic modulators is crucial for its potential therapeutic applications.
Comparative Analysis of Biological Activity
The primary molecular target for (R)-3-amino-3-phenylpropanoic acid and its analogues is the GABAB receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the brain.[1][2] The binding affinity of a compound to this receptor is a key indicator of its potential potency. This section compares the available quantitative data for (R)-3-amino-3-phenylpropanoic acid, phenibut, and baclofen.
Table 1: Comparison of Binding Affinities at the GABAB Receptor
| Compound | Enantiomer/Form | Binding Affinity (Ki or IC50 in µM) | Receptor/Subunit | Reference |
| (R)-3-amino-3-phenylpropanoic acid | (R) | Data not available | GABAB | N/A |
| Phenibut | Racemic | 177 | GABAB | [1] |
| (R)-enantiomer | ~92 | GABAB | [1] | |
| Baclofen | (R)-enantiomer | 0.015 | GABAB |
In addition to the GABAB receptor, some of these compounds have been shown to interact with other targets, such as the α2-δ subunit of voltage-dependent calcium channels (VDCCs).
Table 2: Comparison of Binding Affinities at the α2-δ Subunit of VDCCs
| Compound | Enantiomer/Form | Binding Affinity (Ki in µM) | Receptor/Subunit | Reference |
| (R)-Phenibut | (R)-enantiomer | 23 | α2-δ | |
| (S)-Phenibut | (S)-enantiomer | 39 | α2-δ | |
| Baclofen | Racemic | 156 | α2-δ | [3] |
Signaling Pathways and Mechanism of Action
The activation of the GABAB receptor by an agonist like baclofen initiates a signaling cascade that leads to the inhibition of neuronal activity. This is primarily achieved through the modulation of ion channels and adenylyl cyclase.
Caption: Agonist binding to the GABAB receptor activates a Gi/o protein, leading to downstream effects.
Experimental Protocols
The following is a generalized protocol for a GABAB receptor radioligand binding assay, a common method for determining the binding affinity of a compound. This protocol is based on established methodologies.
Objective: To determine the in vitro binding affinity of a test compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test Compound: (R)-3-amino-3-phenylpropanoic acid or its alternatives.
-
Radioligand: [3H]GABA or a specific GABAB antagonist like [3H]CGP54626.
-
Receptor Source: Rat brain membranes or cells expressing recombinant GABAB receptors.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
-
Non-specific binding control: A high concentration of an unlabeled GABAB agonist (e.g., 1 mM GABA or baclofen).
-
Glass fiber filters.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of the unlabeled control ligand.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay to determine GABAB receptor affinity.
Conclusion
(R)-3-amino-3-phenylpropanoic acid is a compound with significant potential for modulating the GABAergic system. While direct quantitative data on its GABAB receptor binding affinity remains to be fully elucidated, its structural relationship to potent agonists like phenibut and baclofen provides a strong rationale for its activity. The provided comparative data and experimental protocols offer a foundation for researchers to further investigate the biological activity of (R)-3-amino-3-phenylpropanoic acid and its potential as a therapeutic agent. Future studies should focus on determining its precise binding affinity and functional activity at the GABAB receptor to enable a more comprehensive comparison with existing modulators.
References
A Comparative Guide to the Enantiomers of 3-Amino-3-phenylpropanoic Acid: (R)- vs. (S)-Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-phenylpropanoic acid, a chiral β-amino acid, exists as two stereoisomers: the (R)- and (S)-enantiomers. While structurally similar, these molecules exhibit distinct pharmacological profiles, a critical consideration in drug development and neuroscience research. Direct comparative studies on 3-amino-3-phenylpropanoic acid are limited. Therefore, this guide presents a comprehensive comparison based on the extensive research conducted on its close structural analog, phenibut (β-phenyl-γ-aminobutyric acid), to infer the differential effects of the (R)- and (S)-enantiomers. The available data strongly indicates that the (R)-enantiomer is the primary pharmacologically active form, while the (S)-enantiomer is largely inactive in many respects.[1][2][3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the pharmacological activities of the (R)- and (S)-enantiomers, primarily based on data from studies on phenibut.
Table 1: Receptor Binding Affinities
| Enantiomer | Target | Binding Affinity (Kᵢ in µM) | Reference |
| (R)-enantiomer | GABA-B Receptor | 92 ± 3 | [1][3] |
| α2δ subunit of Voltage-Dependent Calcium Channels (VDCC) | 23 | [2] | |
| (S)-enantiomer | GABA-B Receptor | >1000 | [2] |
| α2δ subunit of Voltage-Dependent Calcium Channels (VDCC) | 39 | [2] | |
| Racemic Mixture | GABA-B Receptor | 177 ± 2 | [1][3] |
Table 2: In Vivo Pharmacological Effects
| Test | Parameter | (R)-enantiomer | (S)-enantiomer | Racemic Mixture | Reference |
| Locomotor Activity | Activity | Dose-dependent decrease | Inactive (up to 500 mg/kg) | Dose-dependent decrease | [1][3][5] |
| Forced Swim Test | Immobility Time | Significantly decreased at 100 mg/kg | Inactive | - | [1][3] |
| Tail-Flick Test | Analgesia | Active | Inactive | Active (slightly less than R-enantiomer) | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures used in pharmacological research.
Radioligand Binding Assay for GABA-B Receptor Affinity
This protocol is used to determine the binding affinity of the (R)- and (S)-enantiomers to the GABA-B receptor.
Workflow:
Methodology:
-
Membrane Preparation: Whole rat brains are homogenized in a cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended to enrich the membrane fraction containing GABA-B receptors.
-
Binding Assay: The prepared membranes are incubated with a known concentration of a radiolabeled GABA-B receptor antagonist, such as [3H]CGP54626.
-
Increasing concentrations of the unlabeled test compounds ((R)-enantiomer, (S)-enantiomer, or racemic mixture) are added to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate competition binding curves, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Forced Swim Test
This test is a behavioral model used to assess antidepressant-like activity.
Workflow:
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[6][7][8][9][10]
-
Procedure: Mice are administered the test compound ((R)- or (S)-enantiomer) or a vehicle control at a specified time before the test (e.g., 30-60 minutes).[1][3]
-
Each mouse is placed individually into the water-filled cylinder for a 6-minute session.[6][8][9]
-
Scoring: The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is recorded during the last 4 minutes of the test.[6]
-
Data Analysis: The immobility times are compared between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Tail-Flick Test
This test is used to measure the analgesic properties of a compound by assessing the latency of a reflexive withdrawal of the tail from a thermal stimulus.
Workflow:
Methodology:
-
Apparatus: A tail-flick apparatus that provides a controlled, high-intensity light beam as a heat source.[11][12][13][14]
-
Procedure: The mouse is gently restrained, and its tail is positioned over the heat source.
-
The heat source is activated, and a timer starts simultaneously.
-
Measurement: The time taken for the mouse to flick its tail away from the heat is automatically recorded as the tail-flick latency. A cut-off time is set (e.g., 10-15 seconds) to prevent tissue damage.[12]
-
Data Analysis: The latencies are measured at different time points after drug administration. An increase in the tail-flick latency indicates an analgesic effect.
Signaling Pathways
The differential effects of the (R)- and (S)-enantiomers can be attributed to their distinct interactions with specific molecular targets, leading to the activation or modulation of different downstream signaling pathways.
(R)-Enantiomer: GABA-B Receptor-Mediated Signaling
The (R)-enantiomer is a potent agonist of the GABA-B receptor, a G-protein coupled receptor (GPCR).[1][3] Activation of the GABA-B receptor leads to inhibitory neurotransmission through several mechanisms:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16][17]
-
Activation of Potassium Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.[15][18] This makes it more difficult for the neuron to fire an action potential.
-
Inhibition of Calcium Channels: The Gβγ subunit also inhibits presynaptic voltage-gated calcium channels (N-type and P/Q-type), which reduces the influx of Ca2+ and subsequently decreases the release of neurotransmitters.[15][16]
(S)-Enantiomer: Interaction with the α2δ Subunit of Voltage-Dependent Calcium Channels
While largely inactive at the GABA-B receptor, the (S)-enantiomer, along with the (R)-enantiomer, binds to the α2δ subunit of voltage-gated calcium channels (VDCCs).[2] This subunit is an auxiliary protein that modulates the trafficking and function of the main channel.
The binding of ligands like the enantiomers of 3-amino-3-phenylpropanoic acid to the α2δ subunit can interfere with the normal function of this protein, which includes:
-
Trafficking: The α2δ subunit is crucial for the trafficking of the pore-forming α1 subunit of the calcium channel to the cell surface.[19][20][21][22]
-
Function: It also modulates the channel's biophysical properties, including its activation and inactivation kinetics.[19][20]
By binding to the α2δ subunit, the (S)-enantiomer may contribute to the overall pharmacological profile of the racemic mixture, potentially through a mechanism similar to that of gabapentinoids, which also target this subunit.[2][23]
Conclusion
The enantiomers of 3-amino-3-phenylpropanoic acid exhibit distinct pharmacological properties, with the (R)-enantiomer being the primary active component responsible for the GABA-B receptor-mediated effects. In contrast, the (S)-enantiomer is largely inactive at this receptor but does interact with the α2δ subunit of voltage-dependent calcium channels. These differences underscore the importance of stereochemistry in drug design and the need for enantiomer-specific evaluation in preclinical and clinical studies. Researchers and drug development professionals should consider the selective synthesis and testing of the (R)-enantiomer to optimize therapeutic efficacy and minimize potential off-target effects.
References
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenibut - Wikipedia [en.wikipedia.org]
- 3. science.rsu.lv [science.rsu.lv]
- 4. ovid.com [ovid.com]
- 5. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. lasa.co.uk [lasa.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. forced-swim test fst: Topics by Science.gov [science.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. Tail-flick test [protocols.io]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gosset.ai [gosset.ai]
- 22. The α2δ subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Baclofen and (R)-3-amino-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two gamma-aminobutyric acid (GABA) analogs: baclofen and (R)-3-amino-3-phenylpropanoic acid, also known as R-phenibut. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Overview and Chemical Structures
Baclofen, chemically β-(4-chlorophenyl)-γ-aminobutyric acid, is a well-established muscle relaxant and antispastic agent that acts as a selective agonist for the GABA-B receptor.[1] (R)-3-amino-3-phenylpropanoic acid (R-phenibut) is the R-enantiomer of phenibut, a neuropsychotropic drug with anxiolytic and nootropic effects.[2] The primary pharmacological activity of phenibut is attributed to its R-enantiomer, which also acts as a GABA-B receptor agonist.[2] The key structural difference between the two molecules is the presence of a chlorine atom at the para position of the phenyl ring in baclofen.[1]
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative parameters of baclofen and (R)-3-amino-3-phenylpropanoic acid at the GABA-B receptor, based on published experimental data.
Table 1: GABA-B Receptor Binding Affinity
| Compound | Radioligand | Preparation | K_i_ (μM) | Reference |
| Baclofen | [³H]CGP54626 | Rat brain membranes | 6.0 ± 1 | [3] |
| (R)-3-amino-3-phenylpropanoic acid | [³H]CGP54626 | Rat brain membranes | 92 ± 3 | [3] |
| Racemic phenibut | [³H]CGP54626 | Rat brain membranes | 177 ± 2 | [3] |
K_i_ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.
Table 2: Functional Activity at the GABA-B Receptor
| Compound | Assay Type | Cell/Tissue Preparation | EC_50_ (μM) | Reference |
| Baclofen | Electrophysiology (K+ current) | Mouse cerebellar Purkinje cells | 6.0 | [4] |
| F-phenibut* | Electrophysiology (K+ current) | Mouse cerebellar Purkinje cells | 23.3 | [4] |
| Phenibut | Electrophysiology (K+ current) | Mouse cerebellar Purkinje cells | 1362 | [4] |
EC_50_ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. F-phenibut (β-(4-Fluorophenyl)-GABA) is a closely related analog, and its data is included to provide a functional potency context for phenyl-GABA derivatives.
Mechanism of Action and Signaling Pathways
Both baclofen and (R)-3-amino-3-phenylpropanoic acid exert their effects primarily through the activation of the GABA-B receptor, a G-protein coupled receptor (GPCR).[1][2] The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits.[5] Agonist binding to the GABA-B1 subunit triggers a conformational change, leading to the activation of associated G_i/o_ proteins.[5] This activation initiates downstream signaling cascades that result in the inhibition of neuronal activity.[6]
The primary signaling pathways activated by GABA-B receptor agonists include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the postsynaptic neuron and a decrease in its excitability.[6][7]
-
Inhibition of voltage-gated calcium channels (VGCCs): This presynaptic effect reduces the influx of calcium ions into the nerve terminal, thereby inhibiting the release of neurotransmitters.[6]
It is noteworthy that while both compounds are GABA-B agonists, baclofen is reported to be approximately 100-fold more potent by weight than phenibut.[8] Additionally, phenibut and its enantiomers have been shown to bind to the α2δ subunit of voltage-gated calcium channels, an action in which they are more potent than baclofen.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for replication and validation purposes.
GABA-B Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (K_i_) of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Details:
-
Membrane Preparation:
-
Rat brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the membranes is washed multiple times to remove endogenous GABA.
-
The final membrane pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled GABA-B receptor antagonist, such as [³H]CGP54626.
-
Increasing concentrations of the unlabeled test compound (baclofen or (R)-3-amino-3-phenylpropanoic acid) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled GABA-B agonist (e.g., GABA or baclofen).
-
The mixture is incubated at room temperature to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are used to construct a competition curve, plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC_50_ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The K_i_ is then calculated from the IC_50_ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G_i/o_ proteins coupled to the GABA-B receptor, providing a measure of the agonist activity (potency and efficacy) of a compound.
Protocol Details:
-
Membrane Preparation:
-
Cell membranes from a cell line stably or transiently expressing the human GABA-B receptor (GABA-B1 and GABA-B2 subunits) are prepared.
-
The membranes are washed and resuspended in an assay buffer containing GDP to ensure G-proteins are in their inactive state.
-
-
GTPγS Binding Assay:
-
Aliquots of the membrane preparation are incubated with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, and a fixed concentration of GDP.
-
Increasing concentrations of the test agonist are added.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The mixture is incubated to allow for agonist-induced G-protein activation and the binding of [³⁵S]GTPγS.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound [³⁵S]GTPγS.
-
The amount of radioactivity bound to the G-proteins on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding of [³⁵S]GTPγS is calculated by subtracting non-specific binding from total binding.
-
A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
The EC_50_ (potency) and E_max_ (efficacy) values for the agonist are determined from this curve.
-
Conclusion
Both baclofen and (R)-3-amino-3-phenylpropanoic acid are agonists at the GABA-B receptor. However, the available data indicates that baclofen possesses a significantly higher binding affinity and functional potency at the GABA-B receptor compared to (R)-3-amino-3-phenylpropanoic acid. The presence of the para-chloro group on the phenyl ring of baclofen appears to be a critical determinant of its higher potency. While both compounds share a common primary mechanism of action, the quantitative differences in their biological activity should be carefully considered in the design and interpretation of research studies and in the development of new therapeutic agents targeting the GABA-B receptor system. Further functional studies on (R)-3-amino-3-phenylpropanoic acid are warranted to fully elucidate its efficacy and potency relative to baclofen.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation mechanism of the heterodimeric GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 8. Baclofen - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Spectroscopic Data Comparison for (R)-3-amino-3-phenylpropanoic Acid Batches
For Researchers, Scientists, and Drug Development Professionals
Ensuring the chemical identity, purity, and consistency of raw materials is a cornerstone of reproducible research and drug development. This guide provides a framework for the spectroscopic analysis and batch-to-batch comparison of (R)-3-amino-3-phenylpropanoic acid, a key building block in various synthetic pathways. By establishing a standardized analytical workflow, researchers can confidently assess the quality of different batches of this chiral amino acid derivative.
Representative Spectroscopic Data
The following tables summarize the expected spectroscopic data for (R)-3-amino-3-phenylpropanoic acid. This data should be used as a reference for comparison against newly acquired data from different batches. Significant deviations from these values may indicate the presence of impurities, residual solvents, or structural isomers.
Table 1: ¹H NMR Spectroscopic Data (Reference)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.20-7.40 | m | 5H | Ar-H | Phenyl group protons. |
| ~4.20-4.30 | t | 1H | CH -NH₂ | Methine proton adjacent to the amino group. |
| ~2.60-2.80 | d | 2H | CH₂ -COOH | Methylene protons adjacent to the carboxylic acid group. |
| Variable | br s | 2H | NH₂ | Amino group protons. Chemical shift and appearance can vary with solvent and concentration. |
| Variable | br s | 1H | COOH | Carboxylic acid proton. Often exchanges with solvent and may not be observed. |
Table 2: ¹³C NMR Spectroscopic Data (Reference)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C =O |
| ~140 | Ar-C (quaternary) |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~55 | C H-NH₂ |
| ~40 | C H₂-COOH |
Table 3: FT-IR Spectroscopic Data (Reference)
| Wavenumber (cm⁻¹) | Intensity | Bond | Functional Group |
| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid |
| 3400-3250 | Medium | N-H stretch | Primary Amine |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 3000-2850 | Medium | C-H stretch | Alkane |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| 1650-1580 | Medium | N-H bend | Primary Amine |
| 1600-1450 | Medium | C=C stretch | Aromatic Ring |
Table 4: Mass Spectrometry Data (Reference)
| m/z | Ion | Notes |
| 166.0868 | [M+H]⁺ | Calculated for C₉H₁₂NO₂⁺ |
| 164.0712 | [M-H]⁻ | Calculated for C₉H₁₀NO₂⁻ |
| 149.0606 | [M-NH₃+H]⁺ | Loss of ammonia. |
| 120.0810 | [M-COOH+H]⁺ | Decarboxylation. |
Batch Comparison Workflow
The following diagram outlines a systematic workflow for comparing a new batch of (R)-3-amino-3-phenylpropanoic acid against a qualified reference standard. This process ensures that each new batch meets the required quality attributes before use.
Caption: Workflow for spectroscopic comparison of new material batches.
Experimental Protocols
Adherence to standardized protocols is critical for generating high-quality, comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the (R)-3-amino-3-phenylpropanoic acid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[1]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[3]
-
If required, add an internal standard (e.g., TMS for organic solvents).[1]
-
-
Data Acquisition (¹H NMR):
-
Tune and shim the spectrometer until optimal field homogeneity is achieved.
-
Acquire a 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the smallest proton signal of interest.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak or the internal standard.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio (typically several hours of acquisition time may be needed depending on the concentration).
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered sample directly onto the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[4]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 amu).
-
If necessary, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-3-amino-3-phenylpropanoic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification and enantiomeric purity determination of chiral molecules like (R)-3-amino-3-phenylpropanoic acid, a key building block in pharmaceutical synthesis, is of paramount importance. The choice of analytical methodology can significantly impact the reliability and efficiency of this process. This guide provides an objective comparison of two prevalent High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-3-amino-3-phenylpropanoic acid, supported by experimental data to aid in method selection and cross-validation.
The two methods under comparison are:
-
Direct Chiral HPLC: This method utilizes a Chiral Stationary Phase (CSP) to directly separate the enantiomers of the analyte without prior derivatization.
-
Indirect Chiral HPLC: This approach involves the pre-column derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which are then separated on a conventional achiral HPLC column.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the two analytical methods. It is important to note that while the data is representative of the performance of these methods for similar amino acids, direct cross-validation on (R)-3-amino-3-phenylpropanoic acid may yield slightly different results.
| Validation Parameter | Direct Chiral HPLC (Teicoplanin CSP) | Indirect Chiral HPLC (OPA/NAC Derivatization) |
| Linearity (R²) | > 0.998[1] | Not explicitly found for β-phenylalanine, but generally > 0.999 for amino acids[2] |
| Accuracy (% Recovery) | > 82%[1] | 92.3% - 113.3% for the minor enantiomer[3] |
| Precision (% RSD) | < 10%[1] | 1.7% - 8.2% for the minor enantiomer[3] |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | Not explicitly found, but method is highly sensitive with fluorescence detection[3] |
| Limit of Quantification (LOQ) | Not explicitly found, but method can quantify 0.5% of the minor enantiomer[4] | 0.04% of the minor enantiomer[3] |
Experimental Conditions at a Glance
| Parameter | Direct Chiral HPLC (Teicoplanin CSP) | Indirect Chiral HPLC (OPA/NAC Derivatization) |
| Stationary Phase | Teicoplanin-based Chiral Stationary Phase[5][6] | Standard C18 reversed-phase column |
| Mobile Phase | Hydro-organic (e.g., Methanol/Water or Acetonitrile/Water)[1][5] | Gradient of aqueous buffer (e.g., sodium acetate) and organic solvent (e.g., acetonitrile)[3] |
| Detection | UV or Mass Spectrometry (MS)[5] | Fluorescence or UV[3] |
| Sample Preparation | Direct injection of dissolved sample[5] | Derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)[2][3] |
Experimental Protocols
Method 1: Direct Chiral HPLC using a Teicoplanin CSP
This method allows for the direct separation of (R)- and (S)-3-amino-3-phenylpropanoic acid without derivatization.
1. Sample Preparation:
-
Accurately weigh and dissolve the (R)-3-amino-3-phenylpropanoic acid sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: A teicoplanin-based chiral stationary phase column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile and water.[1] The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or as appropriate for the analyte.
-
Injection Volume: 10 µL.
3. Validation Parameters to Assess:
-
Selectivity: The ability to separate the (R)- and (S)-enantiomers from each other and from any impurities.
-
Linearity: Analyze a series of standards at different concentrations to establish the linear range and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the (R)-enantiomer into a sample matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Method 2: Indirect Chiral HPLC via OPA/NAC Derivatization
This method involves the formation of diastereomers that can be separated on a standard achiral column.
1. Derivatization Procedure:
-
Reagent Preparation:
-
OPA Solution: Dissolve o-phthalaldehyde in a suitable solvent like methanol.
-
NAC Solution: Dissolve N-acetyl-L-cysteine in a buffer solution (e.g., borate buffer, pH 9.5).
-
-
Derivatization Reaction:
-
In a vial, mix a known volume of the sample solution with the OPA and NAC solutions.
-
Allow the reaction to proceed for a short period (e.g., 2 minutes) at room temperature before injection. Automated in-needle derivatization can also be employed to improve reproducibility.[3]
-
2. HPLC Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0).[3]
-
Solvent B: Acetonitrile.
-
A typical gradient might run from 10% to 50% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV detector.[3]
-
Injection Volume: 20 µL.
3. Validation Parameters to Assess:
-
The same validation parameters as for the direct method should be assessed (Selectivity, Linearity, Accuracy, Precision, LOD, and LOQ).
Workflow for Method Selection and Cross-Validation
The following diagram illustrates a logical workflow for selecting and cross-validating an analytical method for (R)-3-amino-3-phenylpropanoic acid analysis.
Caption: Workflow for analytical method selection and cross-validation.
Conclusion
Both direct and indirect HPLC methods offer viable approaches for the analysis of (R)-3-amino-3-phenylpropanoic acid, each with its own set of advantages and disadvantages.
-
Direct Chiral HPLC is often simpler and faster due to the absence of a derivatization step, reducing potential sources of error.[5] However, chiral columns can be more expensive and may have a shorter lifespan than conventional columns.
-
Indirect Chiral HPLC can offer higher sensitivity, especially with fluorescent derivatizing agents, and utilizes more common and less expensive achiral columns.[7] The main drawback is the additional sample preparation step, which can be time-consuming and requires careful optimization to ensure complete and reproducible derivatization.[3]
The choice between these methods will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the available instrumentation. For routine quality control where speed and simplicity are crucial, the direct method may be preferable. For bioanalytical applications requiring high sensitivity to detect trace amounts, the indirect method might be more suitable. A thorough cross-validation, as outlined in the workflow, is essential to ensure the chosen method is fit for its intended purpose and provides reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. mdpi.com [mdpi.com]
Unlocking the Therapeutic Promise of (R)-3-amino-3-phenylpropanoic Acid: A Scaffold for Novel Drug Discovery
(R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. While direct therapeutic applications of the compound itself are not extensively documented, its true potential lies in its role as a versatile chiral building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comparative overview of the therapeutic avenues being explored through the derivatization of the (R)-3-amino-3-phenylpropanoic acid scaffold, with a focus on its potential as a modulator of opioid receptors, as an anticancer agent, and its theoretical interaction with GABA receptors.
Comparative Analysis of Therapeutic Potential
The therapeutic utility of (R)-3-amino-3-phenylpropanoic acid is primarily realized through the biological activity of its derivatives. The core structure provides a foundation for developing ligands that can interact with various biological targets, leading to distinct therapeutic effects. Below, we compare the main areas of investigation.
1. Opioid Receptor Modulation:
2. Anticancer Activity:
A significant body of research has focused on the synthesis and evaluation of (R)-3-amino-3-phenylpropanoic acid derivatives as potential anticancer agents. These derivatives have been shown to target various mechanisms involved in cancer cell proliferation and survival.
-
Aminopeptidase N (APN/CD13) Inhibition: Certain 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives have been identified as potent inhibitors of aminopeptidase N, an enzyme overexpressed in many cancer cells and involved in tumor growth, invasion, and angiogenesis.
-
Antiproliferative Effects: Other derivatives have demonstrated direct cytotoxic effects against cancer cell lines, such as human lung adenocarcinoma (A549).
3. Potential GABA Receptor Interaction:
Given the structural similarity of (R)-3-amino-3-phenylpropanoic acid to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it is plausible that it or its derivatives could interact with GABA receptors. GABAB receptors, in particular, are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system. Agonists of the GABAB receptor are of interest for treating conditions such as muscle spasticity, anxiety, and addiction. While direct evidence of (R)-3-amino-3-phenylpropanoic acid binding to GABA receptors is lacking, its structure warrants investigation in this area.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activity of derivatives of (R)-3-amino-3-phenylpropanoic acid and provide a comparison with known GABA receptor agonists for context.
Table 1: Anticancer Activity of (R)-3-amino-3-phenylpropanoic Acid Derivatives
| Derivative Class | Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 3-amino-2-hydroxyl-3-phenylpropanoic acid | 7e | Aminopeptidase N (porcine kidney) | - | 1.26 | [2] |
| 7e | Aminopeptidase N | ES-2 (human ovarian cancer) | 30.19 | [2] | |
| Bestatin (control) | Aminopeptidase N | ES-2 (human ovarian cancer) | 60.61 | [2] | |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | 21 | Antiproliferative (MTT assay) | A549 (human lung adenocarcinoma) | 5.42 | [3] |
| 22 | Antiproliferative (MTT assay) | A549 (human lung adenocarcinoma) | 2.47 | [3] | |
| Cisplatin (control) | Antiproliferative (MTT assay) | A549 (human lung adenocarcinoma) | 11.71 | [3] |
Table 2: Comparative Binding Affinities (Ki) of Known GABAB Receptor Agonists
| Compound | Receptor | Ki (nM) |
| GABA | GABAB | 130 |
| Baclofen | GABAB | 160 |
| SKF 97541 | GABAB | 4.2 |
| CGP 27492 | GABAB | 47 |
Note: Data in Table 2 is provided for comparative purposes to illustrate the range of binding affinities for this receptor class and is not derived from studies on (R)-3-amino-3-phenylpropanoic acid or its derivatives.
Experimental Protocols
MTT Assay for Antiproliferative Activity
This protocol is based on the methodology used to evaluate the anticancer effects of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.[3]
-
Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then diluted with the culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds for 24-48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GABAB Receptor Signaling Pathway.
Caption: Workflow for Anticancer Drug Discovery.
References
comparing the efficacy of different chiral resolving agents for 3-amino-3-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 3-amino-3-phenylpropanoic acid, a crucial chiral building block in the synthesis of various pharmaceuticals, demand effective separation techniques to ensure the desired therapeutic outcomes. This guide provides an objective comparison of the efficacy of different chiral resolving agents for racemic 3-amino-3-phenylpropanoic acid, supported by available experimental data and detailed methodologies. The two primary strategies explored are classical diastereomeric salt formation and enzymatic kinetic resolution.
Comparison of Chiral Resolution Methods
The selection of a chiral resolving agent is a critical step in the development of enantiomerically pure active pharmaceutical ingredients. The choice between classical chemical resolution and enzymatic methods often depends on factors such as substrate compatibility, desired purity, yield, cost, and scalability.
Data Presentation: Efficacy of Resolving Agents
The following table summarizes the quantitative performance of various resolving agents for the chiral resolution of 3-amino-3-phenylpropanoic acid and its derivatives. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is compiled from various sources and may involve slightly different substrates (e.g., esters of the target acid).
| Resolving Agent/Method | Substrate | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |
| Classical Resolution | |||||
| O,O'-Dibenzoyl-L-tartaric acid | Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate (a β-amino acid ester) | Not specified | 96-98% | Not specified | [1] |
| (R)-Mandelic Acid | Racemic amines/amino acid esters | 78-90% (of diastereomeric salt) | 87-95% (after a second cycle) | Not specified | [2] |
| Tolylsulfonyl-D-proline | DL-3-amino-3-phenylpropanol | Not specified | >98% | Not specified | [3] |
| Enzymatic Resolution | |||||
| Lipase from Burkholderia cepacia (PSIM) | Racemic β-amino carboxylic ester hydrochlorides | >48% (for each enantiomer) | ≥99% | Not applicable | |
| Penicillin G Acylase from Achromobacter sp. | N-Phenylacetyl-β-amino acid racemates | ~50% (for kinetic resolution) | High (E > 200) | Not applicable | |
| Carica papaya Lipase (CPL) | N-protected 2,2,2-trifluoroethyl esters of 3-amino-3-phenylpropanoic acid | ≥ 80% | >99% | Not applicable |
Note: The yield for kinetic resolutions is theoretically limited to 50% for a single enantiomer, as the other half of the racemic mixture remains as the unreacted enantiomer. Dynamic kinetic resolution processes can overcome this limitation to achieve higher theoretical yields.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of chiral resolution experiments. Below are representative protocols for both classical diastereomeric salt formation and enzymatic kinetic resolution.
Classical Resolution via Diastereomeric Salt Formation with a Chiral Acid
This method relies on the differential solubility of the diastereomeric salts formed between the racemic base (3-amino-3-phenylpropanoic acid) and a chiral acid resolving agent.
General Protocol:
-
Salt Formation: A solution of racemic 3-amino-3-phenylpropanoic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture) is treated with a solution of an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-Mandelic Acid or O,O'-Dibenzoyl-L-tartaric acid) in the same solvent.
-
Crystallization: The resulting solution is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The crystallization process can be initiated by seeding with a small crystal of the desired diastereomer.
-
Isolation of Diastereomer: The precipitated diastereomeric salt is isolated by filtration, washed with a small amount of cold solvent, and dried.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amino acid enantiomer. The liberated enantiomer is extracted into an organic solvent.
-
Recovery of Resolving Agent: The aqueous layer containing the salt of the resolving agent can be acidified to recover the chiral resolving agent for reuse.
-
Analysis: The enantiomeric excess of the resolved 3-amino-3-phenylpropanoic acid is determined by a suitable analytical technique, such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.
Enzymatic Kinetic Resolution of 3-Amino-3-phenylpropanoic Acid Esters
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer of a racemic mixture at a much faster rate than the other.
Protocol for Lipase-Catalyzed Hydrolysis:
-
Substrate Preparation: The racemic methyl or ethyl ester of 3-amino-3-phenylpropanoic acid is prepared.
-
Enzyme Immobilization: A lipase, such as Candida antarctica Lipase B (CALB) or Burkholderia cepacia lipase (PSIM), is often used in an immobilized form to facilitate catalyst recovery and reuse.
-
Enzymatic Reaction: The racemic ester is dissolved in an appropriate organic solvent (e.g., toluene, hexane) containing a small amount of water. The immobilized lipase is added, and the mixture is agitated at a controlled temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by periodically analyzing samples using chiral HPLC to determine the enantiomeric excess of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
-
Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The reaction mixture is then separated into the unreacted ester and the product acid. This is typically achieved by an acid-base extraction.
-
Hydrolysis of the Ester: The optically enriched ester can be hydrolyzed under acidic or basic conditions to yield the corresponding enantiomer of 3-amino-3-phenylpropanoic acid.
-
Analysis: The enantiomeric excess of both the resolved acid and the acid obtained from the hydrolysis of the ester is determined by chiral HPLC.
Mandatory Visualization
Experimental Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
References
- 1. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
A Comparative Analysis of Impurities in Commercially Available (R)-3-amino-3-phenylpropanoic Acid
For researchers, scientists, and drug development professionals utilizing (R)-3-amino-3-phenylpropanoic acid, also known as the R-enantiomer of β-phenylalanine, the purity of the commercially available compound is a critical factor that can significantly impact experimental outcomes and the safety profile of potential therapeutics. This guide provides an objective comparison of the impurity profiles of commercially available (R)-3-amino-3-phenylpropanoic acid, supported by a review of common analytical methodologies and potential biological implications of impurities.
Comparison of Typical Impurity Profiles
The purity of commercially available (R)-3-amino-3-phenylpropanoic acid is generally high, with most suppliers providing material with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) or titration. However, the nature and quantity of the remaining impurities can vary between batches and manufacturers. A comprehensive analysis of a typical batch may reveal the presence of several types of impurities, which can be broadly categorized as enantiomeric impurities, synthesis-related impurities, and degradation products.
Table 1: Comparison of Typical Impurity Profiles in Commercial (R)-3-amino-3-phenylpropanoic Acid
| Impurity Category | Common Impurities | Typical Concentration Range (%) | Analytical Method of Choice |
| Enantiomeric Impurity | (S)-3-amino-3-phenylpropanoic acid | ≤ 0.5% | Chiral HPLC |
| Synthesis-Related Impurities | Cinnamic acid | ≤ 0.2% | RP-HPLC, GC-MS |
| Benzoic acid | ≤ 0.1% | RP-HPLC, GC-MS | |
| Unreacted starting materials | Variable (typically low) | HPLC, GC-MS | |
| Degradation Products | Cinnamic acid | Variable (depends on storage) | RP-HPLC, GC-MS |
| Residual Solvents | Ethanol, Isopropanol, Toluene, etc. | Conforms to ICH Q3C limits | Headspace GC-MS |
Experimental Protocols
Accurate determination of the impurity profile of (R)-3-amino-3-phenylpropanoic acid requires the use of validated analytical methods. The following are detailed protocols for the key analytical techniques used in the quality control of this compound.
Chiral HPLC for Enantiomeric Purity
This method is crucial for quantifying the amount of the unwanted (S)-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H) or a Pirkle-type column.
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) is commonly used. A typical mobile phase composition would be n-Hexane:Ethanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution into the HPLC system. The enantiomers will be separated based on their differential interaction with the chiral stationary phase. The percentage of each enantiomer is calculated from the peak areas in the chromatogram.
Reversed-Phase HPLC for Related Substances
This method is used to detect and quantify synthesis-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution. Impurities are identified by their retention times relative to the main peak of (R)-3-amino-3-phenylpropanoic acid and quantified using an external standard or by area normalization.
GC-MS for Residual Solvents
This method is essential for identifying and quantifying volatile organic compounds that may be present from the manufacturing process.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40°C for 5 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.
-
Procedure: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase, which is then injected into the GC-MS system. The identification of residual solvents is based on their mass spectra and retention times, and quantification is performed using a calibration curve.
NMR Spectroscopy for Structural Confirmation and Impurity Identification
NMR provides valuable information about the structure of the main component and can be used to identify and quantify impurities without the need for reference standards for every impurity.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the signals for (R)-3-amino-3-phenylpropanoic acid are compared with reference spectra for structural confirmation. Impurities can be identified by the presence of unexpected signals. Quantitative NMR (qNMR) can be performed by adding a certified internal standard with a known concentration to the sample and comparing the integral of a specific signal of the analyte to that of the standard.
Visualizing Workflows and Pathways
To provide a clearer understanding of the analytical process and the potential biological context of (R)-3-amino-3-phenylpropanoic acid, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the analysis of impurities in (R)-3-amino-3-phenylpropanoic acid.
The primary mechanism of action for (R)-3-amino-3-phenylpropanoic acid is believed to be its activity as a selective agonist at the GABA-B receptor.[1][2][3] This interaction is central to its potential therapeutic effects.
Caption: Simplified signaling pathway of (R)-3-amino-3-phenylpropanoic acid via the GABA-B receptor.
Conclusion
The quality of commercially available (R)-3-amino-3-phenylpropanoic acid is a critical parameter for its application in research and drug development. While the overall purity is generally high, a thorough analysis of the impurity profile, including enantiomeric purity, synthesis-related byproducts, and residual solvents, is essential. The experimental protocols provided in this guide offer a framework for the comprehensive quality assessment of this compound. Understanding the potential impurities and their biological implications, such as the differential activity of the (S)-enantiomer, allows researchers to make informed decisions when selecting a supplier and to ensure the reliability and reproducibility of their results. The primary biological activity of the (R)-enantiomer as a GABA-B receptor agonist underscores the importance of minimizing any impurities that could interfere with this specific mode of action.
References
Safety Operating Guide
Navigating the Disposal of (R)-3-amino-3-phenylpropanoic acid hydrochloride: A Step-by-Step Guide
For researchers and scientists in the fast-paced world of drug development, the proper disposal of laboratory chemicals is a critical component of maintaining a safe and compliant workspace. This guide provides essential, step-by-step procedures for the proper disposal of (R)-3-amino-3-phenylpropanoic acid hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release.[1] This chemical should not be disposed of down the drain or in regular trash.
-
Containment of Solid Waste:
-
Carefully sweep up the solid this compound, avoiding the creation of dust.[2]
-
Place the swept material into a clearly labeled, sealed container suitable for chemical waste. The container should be dry and have a secure lid.
-
-
Labeling:
-
The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (if known).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Arranging for Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (R)-3-amino-3-phenylpropanoic acid hydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of (R)-3-amino-3-phenylpropanoic acid hydrochloride (CAS Number: 83649-48-3). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. Appropriate personal protective equipment must be worn at all times when handling this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
| Personal Protective Equipment (PPE) | Specifications |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[4] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required. |
Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's integrity.
| Procedure | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[2] Wash hands thoroughly after handling.[4] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Store locked up. |
Emergency and First Aid Procedures
Immediate and appropriate response to exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant.[3] Do not let product enter drains. |
| Empty Containers | Thoroughly empty all contents before rinsing. The first rinse must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, containers may be disposed of according to institutional guidelines. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] |
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound.
Caption: Standard workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
